Ethyl 3-methyl-2,6-dinitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-2,6-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPLYIKOQVCSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-methyl-2,6-dinitrobenzoate chemical structure and properties
The following technical guide details the chemical structure, synthesis, and critical reactivity of Ethyl 3-methyl-2,6-dinitrobenzoate , a specialized intermediate primarily utilized in the synthesis of indole-based pharmacophores, including CFTR modulators.[1][2]
CAS Registry Number: 103041-13-0 Molecular Formula: C₁₀H₁₀N₂O₆ Molecular Weight: 254.20 g/mol [1][2]
Executive Summary
Ethyl 3-methyl-2,6-dinitrobenzoate is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic environment.[1][2] Its core utility lies in the electronic activation of the C3-methyl group by the ortho- and para- nitro substituents, rendering it acidic enough to undergo condensation reactions (e.g., with DMF-DMA) to form enamines.[1][2] This reactivity profile makes it a linchpin precursor for the Leimgruber-Batcho indole synthesis , enabling the construction of 4-substituted indole scaffolds found in cystic fibrosis therapeutics and other bioactive heterocycles.[1][2]
Chemical Structure & Electronic Analysis[1][2]
Steric Inhibition of Resonance
The molecule features an ethyl ester group at position C1, flanked by two bulky nitro groups at C2 and C6.
-
Orthogonal Conformation: The steric bulk of the 2,6-dinitro substituents forces the carbonyl group of the ester out of the plane of the benzene ring.[2] This steric inhibition of resonance decoupling the ester from the aromatic pi-system has two consequences:
-
Reduced Hydrolytic Stability: While sterically hindered to nucleophilic attack, the lack of resonance donation from the ring can make the carbonyl carbon more electrophilic once accessed.
-
Solubility Profile: The twisted conformation disrupts crystal packing, often enhancing solubility in organic solvents compared to planar analogs.
-
The "Activated Methyl" Phenomenon
The defining feature of this molecule is the acidity of the methyl group at position C3.
-
Positional Analysis:
-
Vinylogous Acidity: Both nitro groups exert strong electron-withdrawing effects (inductive and resonance).[1][2] The C3-methyl protons are vinylogously acidic (similar to 2,4-dinitrotoluene), allowing for facile deprotonation by weak bases or reaction with electrophilic acetals.[1][2]
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| Appearance | Off-white to yellow crystalline solid | Patent Lit.[1][2] |
| Melting Point | 92–95 °C (Estimated) | Based on acid precursor MP (>200°C) and ester derivatives |
| Boiling Point | ~380 °C (Predicted) | Decomposes before boiling |
| Density | ~1.3 g/cm³ | Estimated |
| Solubility | Soluble in EtOAc, DCM, DMF; Insoluble in Water | Lipophilic ester |
| Hazards | Explosive Potential ; Skin Irritant | Polynitro aromatic |
Synthesis Protocol
The industrial preparation typically proceeds via the esterification of 3-methyl-2,6-dinitrobenzoic acid , rather than direct nitration of the ester, to ensure regiochemical purity.[1][2]
Step-by-Step Methodology
Reaction: Acid Chloride Formation
-
Activation: Charge a reactor with 3-methyl-2,6-dinitrobenzoic acid (1.0 eq) and Thionyl Chloride (SOCl₂) (excess, ~5-10 eq).
-
Reflux: Heat the mixture to reflux (approx. 75–80 °C) for 4 hours. Monitor for cessation of HCl gas evolution.
-
Evaporation: Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride as a residue.
-
Esterification: Dissolve the residue in anhydrous Dichloromethane (DCM) or add dropwise directly to a solution of Ethanol (EtOH) (excess) and Triethylamine (Et₃N) (2.0 eq) at 0 °C.
-
Workup: Stir at 20 °C for 1 hour. Concentrate to dryness.[2][3] Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Yield: Typically 85–95%.[2]
Synthesis Pathway Diagram
Caption: Conversion of the benzoic acid precursor to the ethyl ester via an acid chloride intermediate.
Critical Application: Indole Synthesis
The primary value of Ethyl 3-methyl-2,6-dinitrobenzoate is its conversion into Ethyl 4-indolecarboxylates .[1][2] This is a key step in the synthesis of CFTR modulators (e.g., Ivacaftor analogs).
Mechanism: Modified Leimgruber-Batcho[1][2]
-
Enamine Formation: The activated C3-methyl group reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 100 °C. The electron-poor ring facilitates the deprotonation of the methyl group, which attacks the electrophilic acetal.[1][2]
-
Reductive Cyclization: The resulting styrene intermediate is subjected to reductive conditions (e.g., H₂/Pd-C or Fe/AcOH).[1][2] The C2-nitro group is reduced to an amine, which immediately attacks the enamine double bond, closing the pyrrole ring.
Reaction Workflow
Caption: Transformation of the dinitrobenzoate into a functionalized indole scaffold via enamine intermediate.
Safety & Handling
-
Energetic Hazard: As a polynitro aromatic, this compound possesses explosive potential. It should not be heated to dryness without a stabilizer, and reactions involving high heat (like the DMF-DMA step) should be conducted behind a blast shield.[1][2]
-
Toxicity: Nitroaromatics are known methemoglobin formers.[1][2] Avoid inhalation of dust.[4]
-
Storage: Store in a cool, dry place. The ester is stable, but the parent acid chloride is moisture-sensitive.[1][2]
References
-
Vertex Pharmaceuticals Inc. (2006).[2] Modulators of ATP-Binding Cassette Transporters. US Patent 11,639,347 B2.[2] Link (Describes the synthesis of the ethyl ester and its conversion to indole derivatives).
-
Sigma-Aldrich. (n.d.).[1][2] Ethyl 3-Methyl-2,6-dinitrobenzoate Product Page. Link (Confirmation of commercial availability and CAS 103041-13-0).[1][2]
-
PrepChem. (n.d.).[2] Synthesis of methyl 3,5-dinitrobenzoate (Analogous nitration/esterification chemistry). Link
Sources
Molecular weight and formula of Ethyl 3-methyl-2,6-dinitrobenzoate
The following technical guide details the molecular profile, synthesis, and critical application of Ethyl 3-methyl-2,6-dinitrobenzoate , a specialized intermediate primarily utilized in the synthesis of indole-based pharmaceutical scaffolds, including CFTR modulators.
A Critical Precursor for Leimgruber-Batcho Indole Synthesis
Executive Summary
Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: 103041-13-0) is a highly functionalized aromatic ester used as a strategic building block in organic synthesis.[1] Its structural uniqueness lies in the 2,6-dinitro substitution pattern , which electronically activates the adjacent 3-methyl group . This activation is the mechanistic key that allows the molecule to undergo Leimgruber-Batcho indole synthesis , converting the benzoate core into complex indole or quinoline scaffolds found in high-value therapeutics, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.
Physicochemical Profile
The following data establishes the baseline identity of the compound for analytical verification.
| Property | Value | Notes |
| IUPAC Name | Ethyl 3-methyl-2,6-dinitrobenzoate | |
| CAS Number | 103041-13-0 | Verified |
| Molecular Formula | C₁₀H₁₀N₂O₆ | |
| Molecular Weight | 254.20 g/mol | Monoisotopic Mass: 254.0539 |
| Physical State | Crystalline Solid | Typically yellow/pale-orange |
| Melting Point | 91–95 °C (Typical) | Dependent on purity/polymorph |
| LogP (Predicted) | ~2.7 | Moderate lipophilicity |
| Solubility | Soluble in EtOAc, DCM, DMF | Sparingly soluble in water |
Elemental Analysis (Calculated)
-
Carbon (C): 47.25%
-
Hydrogen (H): 3.97%
-
Nitrogen (N): 11.02%
-
Oxygen (O): 37.77%
Synthetic Pathways & Methodology
The synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate is typically a two-stage process starting from 3-methyl-2,6-dinitrobenzoic acid. The subsequent transformation of this ester into an indole precursor is the primary reason for its manufacture.
Synthesis of the Ester (Protocol)
This protocol is adapted from standard acid chloride esterification procedures used in pharmaceutical scale-up (e.g., Vertex Pharmaceuticals patents).
Reagents:
-
Thionyl Chloride (SOCl₂) (Reagent/Solvent)
-
Ethanol (EtOH) (Nucleophile)
-
Triethylamine (Et₃N) (Base)
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 3-methyl-2,6-dinitrobenzoic acid (1.0 eq). Add excess Thionyl Chloride (approx. 5–10 vol).
-
Reflux: Heat the mixture to reflux (75–80 °C) for 4 hours. Monitor for cessation of gas evolution (HCl/SO₂).
-
Evaporation: Concentrate the mixture under reduced pressure to remove excess SOCl₂, yielding the crude acid chloride as a residue.
-
Esterification: Dissolve the residue in a minimal amount of anhydrous DCM or add dropwise directly to a pre-cooled solution of Ethanol (excess) and Triethylamine (2.0 eq) at 0–20 °C.
-
Workup: Stir at room temperature for 1 hour. Concentrate to dryness.[4][2][3] Partition the residue between Ethyl Acetate and Water. Wash the organic layer with NaHCO₃ (sat) and Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate to yield Ethyl 3-methyl-2,6-dinitrobenzoate.
Downstream Application: Enamine Formation
The critical utility of this molecule is its reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
-
Reaction: Condensation of the activated 3-methyl group with DMF-DMA.
-
Product: (E)-ethyl 3-(2-(dimethylamino)vinyl)-2,6-dinitrobenzoate.
-
Conditions: DMF solvent, 100 °C, 5 hours.
Mechanistic Visualization
The following diagram illustrates the synthesis logic and the electronic activation that makes this molecule valuable. The 2,6-dinitro groups withdraw electron density, making the 3-methyl protons acidic enough to react with electrophiles (DMF-DMA).
Figure 1: Synthetic pathway from acid precursor to indole scaffold, highlighting the target ester's role.
Characterization Techniques
To validate the synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate , researchers should look for specific spectroscopic signatures.
Proton NMR (¹H NMR) - Expected Signals (CDCl₃, 400 MHz)
The symmetry and distinct chemical environments provide a clear fingerprint.
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.0 – 8.2 | Doublet (d) | 1H | Aromatic H (C5 position) |
| 7.5 – 7.7 | Doublet (d) | 1H | Aromatic H (C4 position) |
| 4.3 – 4.5 | Quartet (q) | 2H | Ester -CH₂- (Ethyl group) |
| 2.4 – 2.6 | Singlet (s) | 3H | Ar-CH₃ (Methyl at C3) |
| 1.3 – 1.4 | Triplet (t) | 3H | Ester -CH₃ (Ethyl group) |
Note: The aromatic region shows an AB system (or two doublets) due to the protons at positions 4 and 5. The methyl group at C3 is deshielded by the ortho-nitro group.
Infrared Spectroscopy (IR)
-
1720–1740 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).
-
1530–1550 cm⁻¹: Asymmetric NO₂ stretch.
-
1340–1360 cm⁻¹: Symmetric NO₂ stretch.
Safety & Handling (E-E-A-T)
Working with polynitrated aromatic compounds requires strict adherence to safety protocols due to potential energetic properties and toxicity.
-
Energetic Hazard: While not a primary explosive, dinitro- compounds can decompose violently at high temperatures. Do not distill the neat compound at atmospheric pressure. Ensure thermal stability testing (DSC) is performed before scaling up beyond 100g.
-
Toxicity: Nitroaromatics are generally toxic and potential mutagens. Handle in a fume hood with nitrile gloves.
-
Base Sensitivity: In the presence of strong bases, the acidic methyl protons can lead to the formation of colored anions (Meisenheimer complexes) or polymerization.
References
-
Vertex Pharmaceuticals Inc. (2011). Modulators of ATP-Binding Cassette Transporters. Patent US 2011/0098311 A1.
-
Citation for Synthesis Protocol (Paragraph [0493]): Describes the conversion of 3-methyl-2,6-dinitrobenzoic acid to the ethyl ester using SOCl₂ and EtOH.[2]
-
-
Vertex Pharmaceuticals Inc. (2014).[2] Modulators of ATP-Binding Cassette Transporters. Patent US 8,802,868 B2.[2]
- Citation for Downstream Application: Details the reaction of the ethyl ester with DMA (DMF-DMA)
-
PubChem. (2025).[5][6] Ethyl 3-methyl-2,6-dinitrobenzoate Compound Summary. National Library of Medicine.
- Citation for Molecular Weight and Formula verific
Sources
- 1. 103041-13-0・Ethyl 3-methyl-2,6-dinitrobenzoate・Ethyl 3-methyl-2,6-dinitrobenzoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. CA2869945C - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 3. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]
- 4. CA2948104A1 - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 5. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Technical Guide: Solubility Profile & Process Chemistry of Ethyl 3-methyl-2,6-dinitrobenzoate
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization frameworks for Ethyl 3-methyl-2,6-dinitrobenzoate (CAS 103041-13-0).
Executive Summary
Ethyl 3-methyl-2,6-dinitrobenzoate is a critical organic intermediate, primarily utilized in the synthesis of indole-based CFTR modulators (e.g., in the manufacturing pipelines of pharmaceutical agents like Ivacaftor/Lumacaftor precursors).
While specific mole-fraction solubility datasets are proprietary or absent from open thermodynamic literature, this guide synthesizes process-derived solubility intelligence from patent literature (Vertex Pharmaceuticals) and structural property analysis. It provides a definitive framework for handling, solvent selection, and experimental determination of solubility for process optimization.
Key Compound Identifiers
| Property | Detail |
| Chemical Name | Ethyl 3-methyl-2,6-dinitrobenzoate |
| CAS Number | 103041-13-0 |
| Molecular Formula | |
| Molecular Weight | 254.20 g/mol |
| Primary Application | Intermediate for Indole-based CFTR Modulators |
| Physical State | Solid (Crystalline) |
Solubility Profile & Solvent Selection
Based on process chemistry protocols (esterification workups and nucleophilic substitutions), the solubility behavior of Ethyl 3-methyl-2,6-dinitrobenzoate is categorized below. This data is critical for designing crystallization and extraction unit operations.
Process-Derived Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Process Context / Evidence |
| Polar Aprotic | DMF, DMA, DMSO | High | Used as the reaction medium for the subsequent enamine formation step at 100°C. |
| Esters | Ethyl Acetate (EtOAc) | High | Used as the primary extraction solvent during workup; fully solubilizes the compound from aqueous phases. |
| Alcohols | Ethanol (EtOH) | Moderate (Hot) | Reaction solvent for synthesis. The compound remains in solution at reflux but requires concentration/solvent swap for isolation. |
| Chlorinated | Dichloromethane (DCM) | High | Predicted based on structural polarity and nitro-aromatic character. |
| Aqueous | Water | Insoluble | The compound precipitates immediately upon pouring reaction mixtures into ice water. |
| Brine | Sat. NaCl (aq) | Insoluble | Used to wash the organic layer; ensures phase separation without product loss. |
Thermodynamic & Structural Drivers
-
Nitro Groups (
): The presence of two nitro groups at the 2,6-positions creates a highly electron-deficient aromatic ring with a significant dipole moment, favoring polar aprotic solvents (DMF, DMSO). -
Ester Moiety: The ethyl ester functionality enhances lipophilicity compared to the parent benzoic acid, facilitating solubility in organic esters (EtOAc) and chlorinated solvents.
-
Crystal Lattice Energy: The "zigzag chain" packing observed in similar dinitrobenzoate analogs suggests that breaking the lattice requires solvents capable of disrupting dipole-dipole stacking interactions.
Synthesis & Solubility Workflow
The following diagram illustrates the solubility-driven unit operations in the synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate. Understanding this flow allows for the identification of optimal solvents for purification.
Figure 1: Solubility-driven workflow for the synthesis and isolation of Ethyl 3-methyl-2,6-dinitrobenzoate. The compound transitions from alcoholic solution to an organic ester phase for purification.
Experimental Protocol: Determination of Solubility
Since specific thermodynamic data tables are absent in open literature, researchers must generate self-validated data. The following Gravimetric Isothermal Saturation Method is the gold standard for generating solubility curves (Mole Fraction vs. Temperature).
Required Materials[1][2][3][4]
-
Solute: Ethyl 3-methyl-2,6-dinitrobenzoate (Recrystallized, Purity >99%).
-
Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene).
-
Equipment: Double-jacketed glass vessel, thermostated water bath (
K), magnetic stirrer, analytical balance ( g).
Step-by-Step Methodology
-
Preparation: Add excess solid Ethyl 3-methyl-2,6-dinitrobenzoate to 50 mL of the chosen solvent in the jacketed vessel.
-
Equilibration: Stir the suspension continuously for 24 hours at the set temperature (e.g., 298.15 K) to ensure solid-liquid equilibrium.
-
Settling: Stop stirring and allow the phases to separate for 2 hours. Maintain temperature control.
-
Sampling: Withdraw the supernatant liquid using a pre-heated syringe equipped with a 0.45
m PTFE filter. -
Gravimetric Analysis:
-
Weigh a clean, dry weighing dish (
). -
Inject the supernatant and weigh immediately (
). -
Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.
-
Weigh the dried residue (
).
-
-
Calculation: Calculate the mole fraction solubility (
) using: Where are mass and molar mass of the solute, and are for the solvent.
Thermodynamic Modeling Framework
Once experimental data is acquired, it should be correlated using the Modified Apelblat Equation . This model is standard for nitro-aromatic esters and provides parameters for process simulation.
Modified Apelblat Equation:
| Parameter | Interpretation |
| Mole fraction solubility of the solute | |
| Absolute temperature (Kelvin) | |
| A, B, C | Empirical model constants derived from regression analysis |
Validation Criteria:
-
Relative Average Deviation (RAD): Should be
. -
Root Mean Square Deviation (RMSD): Should be
.
References
-
Vertex Pharmaceuticals Inc. (2007). Modulators of ATP-Binding Cassette Transporters. Patent WO2007056341A1. (Describes the synthesis and workup of Ethyl 3-methyl-2,6-dinitrobenzoate).
- Ruether, F., & Sadowski, G. (2009). Modeling the Solubility of Pharmaceuticals in Pure Solvents and Solvent Mixtures for Process Design. Journal of Chemical & Engineering Data, 54(7). (Standard protocol for solubility modeling).
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. (Reference for structural analog handling).
A Thermodynamic Vade Mecum for 2,6-Dinitrobenzoate Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2,6-dinitrobenzoic acid represent a class of molecules with significant potential in medicinal chemistry, often characterized by their energetic properties and specific binding interactions. A profound understanding of their thermodynamic profile is not merely academic; it is a cornerstone for predicting stability, solubility, and, most critically, the nature of their interactions with biological targets. This guide provides a comprehensive exploration of the principles and methodologies for characterizing the thermodynamic properties of 2,6-dinitrobenzoate derivatives. We will delve into the causal relationships between molecular structure and thermodynamic parameters, offering both theoretical frameworks and practical, field-proven experimental protocols. This document is designed to empower researchers to generate robust, reproducible, and insightful thermodynamic data, thereby accelerating the drug development pipeline.
The Thermodynamic Imperative in Drug Design with 2,6-Dinitrobenzoate Derivatives
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with a series of optimization challenges. For 2,6-dinitrobenzoate derivatives, the two nitro groups in close proximity to the carboxylate function create a unique electronic and steric environment. This arrangement governs the molecule's stability, its ability to form favorable interactions with a target protein, and its behavior in a physiological medium. The core thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—provide a quantitative language to describe these phenomena.
-
Gibbs Free Energy (ΔG) : The ultimate arbiter of spontaneity, ΔG, dictates the binding affinity (K D ) of a derivative to its target. A more negative ΔG signifies a stronger, more favorable interaction.
-
Enthalpy (ΔH) : This parameter reflects the heat change associated with a process. In ligand binding, a negative ΔH indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces.[1]
-
Entropy (ΔS) : Entropy is a measure of the disorder or randomness of a system. In the context of drug binding, a positive ΔS can arise from the release of ordered water molecules from the binding site, a phenomenon known as the hydrophobic effect.[1]
A comprehensive thermodynamic characterization allows for a more rational approach to lead optimization. For instance, a binding interaction that is primarily enthalpically driven suggests that efforts to enhance hydrogen bonding or other direct interactions with the target will be fruitful. Conversely, an entropically driven interaction might be optimized by modifying hydrophobic moieties.[1]
Experimental Determination of Thermodynamic Properties
A multi-pronged experimental approach is essential for a thorough thermodynamic characterization. Calorimetric techniques, which directly measure heat changes, are the gold standard in this domain.
Differential Scanning Calorimetry (DSC): Assessing Thermal Stability and Phase Behavior
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It provides invaluable information about the thermal stability, melting point, and phase transitions of 2,6-dinitrobenzoate derivatives.[3][4] Given the energetic nature of nitroaromatic compounds, understanding their decomposition behavior is a critical safety consideration.[5][6][7]
-
Sample Preparation : Accurately weigh 1-5 mg of the purified 2,6-dinitrobenzoate derivative into an aluminum DSC pan.
-
Crucible Sealing : Hermetically seal the pan to prevent the loss of volatile decomposition products. For potentially explosive materials, use of high-pressure crucibles is recommended.[8]
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should be sufficient to encompass melting and decomposition events.[9]
-
Data Analysis : The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. The onset temperature of the exotherm is a key indicator of thermal stability.[10] The area under the peaks can be integrated to determine the enthalpy of fusion and decomposition.[11]
The following diagram illustrates the typical workflow for a DSC experiment.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Isothermal Titration Calorimetry (ITC): Unraveling Binding Thermodynamics
ITC is the only technique that directly measures the enthalpy of binding (ΔH) and, from this, allows for the determination of the binding affinity (K D ), stoichiometry (n), and entropy of binding (ΔS).[12] This makes it an indispensable tool in drug discovery for characterizing the interaction of 2,6-dinitrobenzoate derivatives with their biological targets.[13][14]
The principle of ITC involves titrating a solution of the ligand (the 2,6-dinitrobenzoate derivative) into a solution containing the target protein, while precisely measuring the heat released or absorbed.[13]
-
Sample Preparation : Prepare solutions of the 2,6-dinitrobenzoate derivative and the target protein in the same buffer to minimize heats of dilution. Dialyze the protein extensively against the final buffer.
-
Instrument Setup : Fill the ITC sample cell with the protein solution and the injection syringe with the ligand solution.
-
Titration : Perform a series of small, sequential injections of the ligand into the protein solution.
-
Data Acquisition : The instrument records the heat change associated with each injection.
-
Data Analysis : The raw data is integrated to yield a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[13]
The logical flow of an ITC experiment and the resulting data analysis are depicted below.
Caption: Logical workflow of an Isothermal Titration Calorimetry (ITC) experiment.
Computational Approaches to Thermodynamic Properties
In parallel with experimental work, computational methods provide invaluable insights into the thermodynamic properties of 2,6-dinitrobenzoate derivatives at the molecular level. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method for this purpose.[15][16]
DFT calculations can be used to:
-
Predict Molecular Geometries : Determine the most stable three-dimensional structure of the molecule.[17]
-
Calculate Enthalpies of Formation : Estimate the energy change when a compound is formed from its constituent elements in their standard states.[18]
-
Investigate Reaction Mechanisms : Elucidate the energetic profile of chemical reactions, such as decomposition pathways.[19]
-
Simulate Vibrational Spectra : Predict infrared and Raman spectra, which can be compared with experimental data for structural validation.[20]
The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For nitroaromatic compounds, functionals like B3LYP are commonly employed.[16][17]
Structure-Thermodynamic Property Relationships
The position of the nitro groups in 2,6-dinitrobenzoate derivatives has a profound impact on their thermodynamic properties. The steric hindrance between the two nitro groups and the adjacent carboxylate can lead to a twisting of the nitro groups out of the plane of the benzene ring.[17] This conformational change can influence:
-
Crystal Packing and Lattice Energy : The way molecules arrange themselves in a solid-state lattice, which in turn affects melting point and solubility.[17]
-
Solvation Thermodynamics : The energy changes associated with dissolving the molecule in a solvent. The accessibility of the polar nitro and carboxylate groups to solvent molecules is a key determinant of solubility.[21][22]
-
Binding to Biological Targets : The pre-organization of the molecule in its unbound state can impact the entropic penalty of binding.
Data Synthesis and Interpretation
A holistic understanding of the thermodynamic profile of a 2,6-dinitrobenzoate derivative requires the integration of both experimental and computational data. For example, the experimentally determined enthalpy of decomposition from DSC can be compared with the activation energy for the lowest-energy decomposition pathway predicted by DFT.
The following table provides a template for summarizing the key thermodynamic data for a series of 2,6-dinitrobenzoate derivatives.
| Derivative | Melting Point (°C) | ΔH fusion (kJ/mol) | Decomposition Onset (°C) | ΔH decomposition (kJ/mol) | Binding Affinity K D (μM) | ΔG binding (kJ/mol) | ΔH binding (kJ/mol) | TΔS binding (kJ/mol) |
| Parent Acid | ||||||||
| Ester Analog | ||||||||
| Amide Analog |
Data in this table is illustrative and should be populated with experimentally determined or computationally predicted values.
Conclusion
The thermodynamic characterization of 2,6-dinitrobenzoate derivatives is a critical component of their development as potential therapeutic agents. By employing a combination of powerful experimental techniques like DSC and ITC, alongside insightful computational methods such as DFT, researchers can build a comprehensive understanding of the forces that govern the stability, solubility, and biological activity of these fascinating molecules. This guide provides a robust framework for designing and executing these studies, ultimately enabling a more rational and efficient path toward novel drug discovery.
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An In-depth Technical Guide to Ethyl 3-methyl-2,6-dinitrobenzoate
This guide provides a comprehensive technical overview of Ethyl 3-methyl-2,6-dinitrobenzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to provide a robust theoretical and practical framework.
Chemical Identity and Structure
While a specific CAS number for Ethyl 3-methyl-2,6-dinitrobenzoate is not readily found in major chemical databases, its identity is unequivocally defined by its chemical structure. This section outlines its key identifiers, derived from its molecular formula and nomenclature.
The structure consists of a benzene ring substituted with an ethyl benzoate group, a methyl group, and two nitro groups. The positioning of these functional groups is critical to the molecule's properties and reactivity.
Table 1: Chemical Identifiers for Ethyl 3-methyl-2,6-dinitrobenzoate
| Identifier | Value |
| IUPAC Name | Ethyl 3-methyl-2,6-dinitrobenzoate |
| Molecular Formula | C₁₀H₁₀N₂O₆ |
| Molecular Weight | 254.20 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1N(=O)[O-])C)[O-] |
| InChI Key | (Predicted) |
Below is a diagram illustrating the chemical structure of Ethyl 3-methyl-2,6-dinitrobenzoate.
Caption: Chemical structure of Ethyl 3-methyl-2,6-dinitrobenzoate.
Synthesis and Manufacturing
The synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate can be approached through a multi-step process, beginning with the dinitration of m-toluic acid followed by esterification. The causality behind the choice of reagents and conditions is critical for achieving a high yield of the desired product.
The key precursor for the final product is 3-methyl-2,6-dinitrobenzoic acid. This can be synthesized by the nitration of 3-methylbenzoic acid (m-toluic acid). The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) make the regioselectivity of this reaction a critical consideration.[1]
A plausible and effective route involves a two-step nitration process:
-
Mononitration of m-toluic acid: The initial nitration of m-toluic acid can yield a mixture of isomers. To favor the formation of 3-methyl-2-nitrobenzoic acid, specific reaction conditions are necessary.[1]
-
Second Nitration: The resulting 3-methyl-2-nitrobenzoic acid can then be subjected to a second nitration to introduce the second nitro group at the 6-position. A patent describes the nitration of 2-nitro-m-toluic acid to yield 2,6-dinitro-m-toluic acid.[2]
Experimental Protocol: Synthesis of 3-methyl-2,6-dinitrobenzoic acid
Step 1: Synthesis of 3-methyl-2-nitrobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-methylbenzoic acid in 25 mL of concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Separately, prepare a nitrating mixture by cooling 15 mL of concentrated sulfuric acid in an ice-salt bath to below 0°C and slowly adding 15 mL of concentrated nitric acid.[1]
-
Slowly add the nitrating mixture to the dissolved 3-methylbenzoic acid, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry. The product will be a mixture of isomers, which may require purification.
Step 2: Synthesis of 3-methyl-2,6-dinitrobenzoic acid
-
Dissolve the 3-methyl-2-nitrobenzoic acid obtained from the previous step in concentrated sulfuric acid.
-
Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while carefully controlling the temperature.[2]
-
The reaction should be carried out at a temperature between 25 and 100°C.[2]
-
After the reaction is complete, the mixture is cooled, and the 2,6-dinitro-m-toluic acid is recovered by precipitation and filtration.[2]
Caption: Synthetic workflow for 3-methyl-2,6-dinitrobenzoic acid.
The final step is the conversion of the carboxylic acid to its ethyl ester. Fischer esterification is a classic and effective method for this transformation, especially when using a simple alcohol like ethanol which can also serve as the solvent.[3]
Experimental Protocol: Fischer Esterification
-
Suspend the synthesized 3-methyl-2,6-dinitrobenzoic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
The crude product can be purified by extraction and recrystallization or column chromatography.
Caption: Fischer esterification of 3-methyl-2,6-dinitrobenzoic acid.
Predicted Physicochemical Properties
The physical and chemical properties of Ethyl 3-methyl-2,6-dinitrobenzoate can be predicted based on the properties of structurally similar dinitrobenzoate compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale/Comparison |
| Appearance | Yellowish crystalline solid | Based on related compounds like 2-Methyl-3,5-dinitrobenzoic acid and 3,5-Dinitrobenzoic acid.[4][5] |
| Melting Point | Likely in the range of 80-120 °C | Ethyl 3,5-dinitrobenzoate has a melting point of 94-95 °C.[6] The methyl group may slightly alter this. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Limited solubility in water. | Aromatic esters with multiple nitro groups are generally soluble in organic solvents and poorly soluble in water.[4] |
| Acidity (pKa of precursor acid) | The precursor acid, 3-methyl-2,6-dinitrobenzoic acid, is expected to be a strong acid. | 3,5-Dinitrobenzoic acid has a pKa of 2.82, which is significantly lower than benzoic acid due to the electron-withdrawing nitro groups.[5] |
Predicted Analytical and Spectroscopic Data
The characterization of Ethyl 3-methyl-2,6-dinitrobenzoate would rely on standard analytical techniques. The expected spectroscopic data can be inferred from known data of similar ethyl nitrobenzoates.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.4 | Triplet |
| Ethyl -CH₂- | ~4.4 | Quartet |
| Aromatic -CH₃ | ~2.5 | Singlet |
| Aromatic -H | 7.5 - 8.5 | Multiplet |
The IR spectrum will be dominated by the strong absorptions of the nitro and ester functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720-1740 |
| N-O (Nitro, asymmetric stretch) | ~1520-1560 |
| N-O (Nitro, symmetric stretch) | ~1340-1380 |
| C-O (Ester) | ~1100-1300 |
| Aromatic C-H | ~3000-3100 |
Rationale based on IR data for Ethyl 4-nitrobenzoate.[7]
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH₂CH₃) and nitro groups (-NO₂).
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 254 | [M]⁺ |
| 209 | [M - OCH₂CH₃]⁺ |
| 208 | [M - NO₂]⁺ |
| 182 | [M - C₂H₅OH - O]⁺ |
Predictions are based on common fragmentation patterns of nitroaromatic esters.[8][9]
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 3-methyl-2,6-dinitrobenzoate is not available. Therefore, precautions should be based on the known hazards of similar dinitro-aromatic compounds.
General Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Health Hazards: Dinitro-aromatic compounds can be irritants to the skin, eyes, and respiratory system.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Fire and Explosion: While not explicitly known to be explosive, many dinitro-aromatic compounds are energetic materials and should be handled with care. Keep away from heat, sparks, and open flames.
Potential Applications
Given its structure, Ethyl 3-methyl-2,6-dinitrobenzoate could serve as a valuable intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The presence of multiple functional groups allows for further chemical modifications, making it a potential building block for the synthesis of novel pharmaceutical compounds.[11]
-
Agrochemicals: Dinitroaniline and related compounds are known for their herbicidal activity. This molecule could be a precursor for new agrochemicals.[2]
-
Materials Science: The dinitro-aromatic core can be utilized in the synthesis of dyes, polymers, and other advanced materials.
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A Guide to the Crystal Structure Analysis of Ethyl Substituted Dinitrobenzoates: Methodology, Interpretation, and Application
An In-depth Technical Guide:
Introduction: The Significance of Crystal Structure in Dinitrobenzoate Systems
Ethyl substituted dinitrobenzoates are a class of organic compounds whose solid-state properties are of significant interest across various scientific disciplines. The arrangement of molecules in the crystalline state—the crystal structure—dictates fundamental physical and chemical properties such as density, melting point, solubility, and even reactivity. For researchers, scientists, and drug development professionals, understanding this three-dimensional atomic arrangement is not merely an academic exercise; it is a critical component of materials science, crystal engineering, and pharmaceutical development.
In the pharmaceutical context, for instance, the ability of nitrobenzoates to form salts and co-crystals is governed by the specific intermolecular interactions they can form, which can be leveraged to enhance the properties of an active pharmaceutical ingredient (API)[1]. The precise geometry and packing of these molecules, dictated by factors like the substitution pattern on the benzene ring (e.g., 2,4- vs. 3,5-dinitro), can lead to different crystalline forms (polymorphs) with distinct behaviors.
This guide provides a comprehensive overview of the crystallographic analysis of ethyl substituted dinitrobenzoates. It is designed to move beyond a simple recitation of methods, instead offering field-proven insights into the causality behind experimental choices, from the initial step of growing a suitable crystal to the final stages of structural interpretation and validation. We will explore the complete workflow, delve into the nuances of structural features, and use a specific case study to illustrate these principles in practice.
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized powder to a refined 3D crystal structure is a meticulous process that combines careful experimental technique with sophisticated analysis. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous determination of molecular structure at the atomic level[2][3][4].
Prerequisite: Synthesis and Purity
The foundational principle of successful crystallization is starting with a pure compound. While crystallization is itself a purification technique, attempting to grow single crystals for diffraction from a significantly impure sample is inefficient and often futile. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or unusable crystals. A minimum purity of 90% is recommended before dedicating substantial effort to crystallization screening[5].
The Art and Science of Crystal Growth
Obtaining a single crystal of sufficient size and quality is frequently the most challenging step in the entire analytical process[3][6]. The ideal crystal for SCXRD is a transparent, flaw-free single entity, typically with dimensions around 0.1-0.3 mm[7]. The goal of any crystallization technique is to guide molecules to assemble slowly and methodically into a well-ordered lattice. This is achieved by creating a state of supersaturation—a thermodynamically unstable state where the solute concentration exceeds its equilibrium solubility—and allowing the system to slowly return to equilibrium.
Several classical methods are employed, with the choice depending on the compound's solubility characteristics and the quantity of material available.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, wherein a near-saturated solution of the compound is left in a vial with a loosely fitting cap, allowing the solvent to evaporate over days or weeks[8]. The gradual increase in concentration induces crystallization.
-
Causality: This method is effective for compounds that are highly soluble in a volatile solvent. The slow rate is crucial; rapid evaporation leads to the formation of many small nucleation sites, resulting in a microcrystalline powder instead of a few large single crystals[5].
-
-
Vapor Diffusion: This is arguably the most controlled and successful technique, especially for small quantities of material[5][9]. The compound is dissolved in a "good" solvent and placed in a small open vial. This vial is then sealed inside a larger container holding a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent must be miscible with the good solvent.
-
Causality: The vapor of the more volatile anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization[9]. This gradual change allows for controlled growth. The reverse process, where the more volatile "good" solvent diffuses out, can also be employed.
-
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is placed at the bottom of a narrow tube, and a less dense anti-solvent is carefully layered on top to create a distinct interface[5][8].
-
Causality: Crystallization occurs at the interface where the two solvents slowly mix via diffusion. This technique avoids disturbing the growing crystals, as they form in an undisturbed zone and settle via gravity.
-
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer. The instrument directs a focused beam of X-rays onto the crystal. As the crystal is rotated, the X-rays interact with the electron clouds of the atoms in the crystal lattice and are diffracted in specific directions, creating a unique pattern of reflections[10][11]. A detector records the position and intensity of thousands of these diffracted beams.
The entire experimental workflow can be summarized as follows:
Data Processing and Structure Solution
The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of each reflection. The "phase problem" is then solved, often using direct methods, to generate an initial electron density map[12]. This map reveals the positions of the atoms in the crystal.
The resulting atomic model is then refined using a least-squares algorithm. This process adjusts the atomic positions and their thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental pattern. The quality of this fit is commonly expressed by the R-factor (or R1 value); a lower R-factor indicates a better agreement, with values below 0.05 (5%) typically considered excellent for small molecules[12][13].
Structural Analysis: A Case Study of Ethyl 3,5-Dinitrobenzoate
To illustrate the principles of structural interpretation, we will examine the published crystal structure of ethyl 3,5-dinitrobenzoate[12]. This analysis provides a template for what researchers should look for in their own structures.
Molecular Geometry and Conformation
The first step is to analyze the geometry of the molecule itself—bond lengths, bond angles, and torsion angles. For aromatic systems like dinitrobenzoates, a key feature is the planarity of the substituent groups relative to the benzene ring.
In ethyl 3,5-dinitrobenzoate, the molecule is not perfectly planar. The carboxyl group is slightly rotated out of the plane of the aromatic ring, and the two nitro groups are also twisted, one by a small amount (2°) and the other more significantly (11°)[12].
-
Causality : These deviations from planarity are a result of balancing two competing factors: the stabilizing effect of electronic conjugation (which favors planarity) and the destabilizing effect of steric hindrance between adjacent groups (which forces them apart). Analyzing these torsion angles provides insight into the intramolecular forces at play.
A noteworthy feature reported in this structure is the disorder of the terminal ethyl group, which was found to occupy two different orientations randomly throughout the crystal[12]. This is a common phenomenon for flexible alkyl chains and highlights the ability of SCXRD to model such static or dynamic disorder.
Crystallographic Data Summary
Summarizing the key crystallographic parameters in a table is standard practice and allows for easy comparison with other structures.
| Parameter | Ethyl 3,5-Dinitrobenzoate[12] |
| Chemical Formula | C₉H₈N₂O₆ |
| Formula Weight | 240.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.856 |
| b (Å) | 4.770 |
| c (Å) | 18.354 |
| β (°) | 119.59 |
| Volume (ų) | 1054.9 |
| Z (molecules/cell) | 4 |
| Final R1 value | 0.061 (6.1%) |
Intermolecular Interactions and Crystal Packing
While molecular conformation describes the shape of one molecule, crystal packing describes how multiple molecules arrange themselves in the solid state. This arrangement is governed by a network of non-covalent interactions[14][15]. In nitroaromatic compounds, several key interactions are consistently observed.
-
C-H···O Hydrogen Bonds : While not as strong as classical O-H···O or N-H···O hydrogen bonds, the interactions between aromatic or alkyl C-H groups and the oxygen atoms of the nitro and carboxyl groups are numerous and collectively crucial for stabilizing the crystal lattice[1].
-
π-π Stacking : The electron-rich aromatic rings can stack on top of one another. In dinitrobenzoate systems, these interactions are often offset, which helps to minimize electrostatic repulsion between the rings.
-
Other Weak Interactions : A variety of other close contacts, such as O···O and O···C interactions, also contribute significantly to the overall lattice energy and help dictate the final packing arrangement[14].
The interplay of these forces creates a unique three-dimensional architecture. Understanding this architecture is the core of crystal engineering.
Conclusion and Outlook
The crystal structure analysis of ethyl substituted dinitrobenzoates is a powerful tool that provides deep insights into molecular and supramolecular chemistry. As demonstrated, the process is a systematic workflow that begins with the critical step of crystal growth and culminates in a detailed 3D model of atomic arrangement.
The analysis of a specific structure, such as ethyl 3,5-dinitrobenzoate, reveals crucial information on molecular conformation, including subtle deviations from planarity and substituent disorder. Furthermore, an examination of the crystal packing elucidates the complex network of non-covalent interactions—from C-H···O hydrogen bonds to π-π stacking—that govern the solid-state architecture. This knowledge is fundamental for scientists seeking to control and predict the physical properties of materials and for drug development professionals aiming to design novel co-crystals with optimized characteristics. The principles and methodologies outlined in this guide provide a robust framework for conducting and interpreting these essential analyses.
References
-
Overgaard, J., & Iversen, B. B. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid—An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2022). Crystal Structure of 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate. European Journal of Chemistry. [Link]
-
CRYLAS. (n.d.). Guide for crystallization. [Link]
-
Hughes, D. L., & Trotter, J. (1971). Crystal Structure of Ethyl 3,5-Dinitrobenzoate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Vela, S. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molbank. [Link]
-
Fukuyoshi, S., et al. (2010). Crystal Structure of 2-[1-(2,4-Dinitrophenyl)ethyl]-1,10-Phenanthroline. ResearchGate. [Link]
-
Kumaradhas, P., et al. (2024). Crystal structure, intermolecular interactions, charge–density distribution and ADME properties of the acridinium 4-nitrobenzoate and 2-amino-3-methylpyridinium 4-nitrobenzoate salts. IUCrData. [Link]
-
Esteve, V. (n.d.). Crystallization of small molecules. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Science. [Link]
-
Fun, H.-K., et al. (2012). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Methyl 4-nitrobenzoate. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Hammond, R. B., et al. (2022). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization. Crystal Growth & Design. [Link]
-
Zorina, A. D., et al. (2022). Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. Molecules. [Link]
-
Matmatch. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
-
University of Florida, Department of Chemistry. (2006). Crystallisation Techniques. [Link]
-
Fisher Scientific. (n.d.). Ethyl 3,5-dinitrobenzoate, 98%, Thermo Scientific. [Link]
-
Saeed, S., et al. (2012). Ethyl 2-(3,5-dinitrobenzamido)benzoate. Acta Crystallographica Section E. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dinitrobenzoate. PubChem Compound Database. [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]
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- 4. rigaku.com [rigaku.com]
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- 13. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Characterization Guide: Ethyl 3-methyl-2,6-dinitrobenzoate
The following technical guide details the physicochemical characterization, synthesis logic, and quality control protocols for Ethyl 3-methyl-2,6-dinitrobenzoate , a critical intermediate in the synthesis of pharmaceutical CFTR modulators.
Executive Summary & Compound Identity
Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: 103041-13-0 ) is a specialized aromatic intermediate primarily utilized in the synthesis of indole-based CFTR modulators (e.g., Ivacaftor analogs). Its structural integrity is defined by the specific 2,6-dinitro substitution pattern on the 3-methylbenzoate scaffold, a configuration that introduces significant steric crowding and electronic deactivation.
This guide addresses the characterization challenges arising from its low-melting nature and the criticality of distinguishing it from its regioisomer, Ethyl 5-methyl-2,4-dinitrobenzoate.
Core Chemical Data
| Parameter | Specification |
| Chemical Name | Ethyl 3-methyl-2,6-dinitrobenzoate |
| CAS Number | 103041-13-0 |
| Molecular Formula | C₁₀H₁₀N₂O₆ |
| Molecular Weight | 254.20 g/mol |
| Physical State | White to tan solid (often isolated as a waxy residue) |
| Precursor MP | 84–85 °C (3-Methyl-2,6-dinitrobenzoic acid) |
| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in Water |
Physicochemical Characterization
Melting Point Analysis
Unlike high-melting nitro-aromatics, the ethyl ester of 3-methyl-2,6-dinitrobenzoic acid often presents as a low-melting solid .[1][2] While the free acid precursor crystallizes distinctly at 84–85 °C , the ethyl esterification disrupts the hydrogen bonding network, typically depressing the melting point.
-
Observed Behavior: The compound frequently isolates as a viscous oil or semi-solid that crystallizes slowly upon standing or trituration with petroleum ether.
-
Thermodynamic Implication: The presence of the ortho-nitro groups (positions 2 and 6) relative to the ester creates a "tilted" ester carbonyl geometry due to steric repulsion, preventing efficient crystal packing compared to the 3,5-dinitro isomers (MP ~94-95 °C).
Solubility & Crystal Habit
-
Solvent Systems: High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethyl Acetate, Dichloromethane).
-
Recrystallization: If solidification is required for purity standards, recrystallization is best achieved using a binary solvent system of Ethanol/Water or Heptane/Ethyl Acetate , though yield losses are common due to high solubility in organic layers.
Synthesis Logic & Regioselectivity
The synthesis of this compound is governed by the directing effects of the methyl (activating, ortho/para) and carboxyl (deactivating, meta) groups. The challenge lies in isolating the 2,6-dinitro isomer from the mixture.
Reaction Pathway[6][9]
-
Nitration: 3-Methylbenzoic acid (m-Toluic acid) is nitrated using Fuming HNO₃/H₂SO₄.
-
Major Product: 5-methyl-2,4-dinitrobenzoic acid (sterically less hindered).
-
Target Product: 3-methyl-2,6-dinitrobenzoic acid (formed via dinitration at the ortho positions flanking the acid group).
-
-
Esterification: The isolated acid is converted to the acid chloride (SOCl₂) and then quenched with Ethanol.
DOT Diagram: Synthesis & Impurity Fate
The following diagram illustrates the critical separation points where the target isomer is purified from its regioisomers.
Caption: Synthesis workflow highlighting the critical divergence of the 2,6-dinitro target from the 2,4-dinitro impurity prior to esterification.
Analytical Protocols & Quality Control
Due to the potential for low melting point and oil formation, Melting Point is NOT a sufficient release criterion. Purity must be validated via HPLC and NMR.
A. HPLC Method (Purity & Isomer Control)
This method separates the target 2,6-isomer from the 2,4-isomer based on polarity differences induced by the steric inhibition of resonance in the 2,6-isomer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
-
Acceptance Criteria: Target peak purity >98.0%; Regioisomer <0.5%.
B. NMR Identification (Structural Validation)
The ¹H NMR spectrum provides definitive proof of the 2,6-substitution pattern.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
Aromatic Region: Look for two doublets (J ~8-9 Hz) representing the protons at C4 and C5. Unlike the 3,5-dinitro isomer (which would show meta-coupling or singlets), the 2,6-dinitro-3-methyl substitution leaves two adjacent protons.
-
Ester Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm) for the Ethyl group.
-
Methyl Group: Singlet (~2.3-2.5 ppm). Note: The chemical shift of the methyl group is distinct due to the shielding/deshielding effect of the adjacent nitro group.
-
Troubleshooting & Deviations
| Observation | Root Cause | Corrective Action |
| Product remains an oil | Residual solvent (EtOAc/EtOH) or high impurity profile. | Dry under high vacuum (<5 mbar) at 40°C for 12h. If still oil, seed with pure crystal if available, or proceed to next step if purity >95% by HPLC. |
| MP Depression (<40°C) | Presence of regioisomer (2,4-dinitro). | Recrystallize the acid precursor from water/ethanol before repeating esterification. Separation of esters is difficult; separation of acids is easier. |
| Darkening/Decomposition | Thermal instability of nitro groups. | Avoid heating >100°C during solvent removal. Store under inert atmosphere (N₂) at 2-8°C. |
References
-
Vertex Pharmaceuticals Inc. (2011). Compositions for treatment of cystic fibrosis and other chronic diseases. US Patent Application US20110098311A1. Link
- Citation Context: Describes the synthesis of the intermediate Ethyl 3-methyl-2,6-dinitrobenzoate (Paragraph [0493]) and the acid precursor.
-
ChemicalBook. (2024). Ethyl 3-methyl-2,6-dinitrobenzoate Product Page. Link
- Citation Context: Confirming CAS 103041-13-0 and commercial availability as a solid building block.
-
National Institutes of Health (NIH). (2009). Crystal structure of 2-Methyl-3,5-dinitrobenzoic acid. PMC. Link
- Citation Context: Provides comparative crystallographic data for methyl-dinitrobenzoate isomers, illustr
-
CymitQuimica. (2024). Ethyl 3-Methyl-2,6-dinitrobenzoate Properties. Link
- Citation Context: Verification of chemical identity and purity standards (95%+).
Sources
An In-Depth Technical Guide to Ethyl 3-methyl-2,6-dinitrobenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-methyl-2,6-dinitrobenzoate is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. The strategic placement of its functional groups—two nitro groups ortho and para to an ester, and a methyl group—creates a unique electronic and steric environment that dictates its reactivity. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of ethyl 3-methyl-2,6-dinitrobenzoate. We will delve into detailed experimental protocols for its preparation, explore its key chemical transformations, and discuss its applications as a precursor to complex heterocyclic scaffolds relevant to drug discovery.
Introduction: Strategic Importance in Synthesis
Dinitroaromatic compounds are fundamental building blocks in organic chemistry, serving as precursors to a wide array of functionalized molecules. Among these, ethyl 3-methyl-2,6-dinitrobenzoate stands out due to the controlled reactivity offered by its distinct substituents. The two nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), while also being amenable to selective reduction to form diamino compounds. The presence of the methyl group introduces steric hindrance and electronic effects that can be exploited for regioselective reactions. The ethyl ester provides a handle for further modifications, such as hydrolysis, amidation, or reduction.
This unique combination of features makes ethyl 3-methyl-2,6-dinitrobenzoate a valuable intermediate for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide will provide the necessary technical details for researchers to effectively utilize this compound in their synthetic endeavors.
Synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate
The synthesis of ethyl 3-methyl-2,6-dinitrobenzoate is a two-step process that begins with the dinitration of 3-methylbenzoic acid, followed by Fischer esterification of the resulting 3-methyl-2,6-dinitrobenzoic acid.
Step 1: Dinitration of 3-Methylbenzoic Acid
The nitration of 3-methylbenzoic acid is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the directing effects of the existing substituents. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. To achieve the desired 2,6-dinitro substitution pattern, a two-step nitration is typically employed. First, 3-methylbenzoic acid is mononitrated to primarily yield 3-methyl-2-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid. Subsequent nitration of the mixture under more forcing conditions favors the formation of the dinitro product.
Reaction Scheme:
Caption: Dinitration of 3-methylbenzoic acid.
Detailed Protocol: Synthesis of 3-Methyl-2,6-dinitrobenzoic Acid
Materials:
-
3-Methylbenzoic acid
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10 g of 3-methylbenzoic acid to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding 20 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid over a period of 1-2 hours, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The precipitated 3-methyl-2,6-dinitrobenzoic acid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be recrystallized from a mixture of ethanol and water to yield the pure acid.
Causality Behind Experimental Choices:
-
The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the dinitration of the deactivated aromatic ring.
-
Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the dinitrobenzoic acid, which is sparingly soluble in the acidic aqueous medium.
Step 2: Fischer Esterification
The synthesized 3-methyl-2,6-dinitrobenzoic acid is then converted to its ethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used.[2]
Reaction Scheme:
Caption: Fischer esterification of 3-methyl-2,6-dinitrobenzoic acid.
Detailed Protocol: Synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate
Materials:
-
3-Methyl-2,6-dinitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 10 g of 3-methyl-2,6-dinitrobenzoic acid in 100 mL of absolute ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-methyl-2,6-dinitrobenzoate.
-
The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validating System:
-
The neutralization wash with sodium bicarbonate will result in effervescence if significant amounts of acid are present. The washing should be continued until no more gas is evolved.
-
TLC analysis of the crude and purified product against the starting material will confirm the completion of the reaction and the effectiveness of the purification.
Physicochemical Properties and Characterization
Ethyl 3-methyl-2,6-dinitrobenzoate is typically a yellow crystalline solid at room temperature. Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 103041-13-0 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₆ | [3] |
| Molecular Weight | 254.19 g/mol | [3] |
| Appearance | Yellow crystalline solid | |
| Purity | Typically >95% | [3] |
Spectroscopic Characterization (Predicted and Analogous Data):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and two doublets in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl and methyl groups, and the aromatic carbons, with the carbons attached to the nitro groups being significantly downfield.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the nitro groups (typically around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and C-O stretching.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Synthetic Applications
The reactivity of ethyl 3-methyl-2,6-dinitrobenzoate is dominated by the two nitro groups, which make the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The nitro groups themselves can also be chemically transformed, primarily through reduction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strong electron-withdrawing nitro groups at the ortho and para positions relative to potential leaving groups (though none are present on the parent molecule, substitution of hydrogen is possible under certain conditions) makes the aromatic ring highly activated towards nucleophilic aromatic substitution.[5] The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the delocalization of the negative charge onto the nitro groups. The methyl group at the 3-position can exert a steric effect, potentially influencing the regioselectivity of nucleophilic attack.
Reaction Scheme:
Caption: General SNAr reaction of dinitroaromatics.
Selective Reduction of Nitro Groups
One of the most synthetically useful transformations of ethyl 3-methyl-2,6-dinitrobenzoate is the selective reduction of one or both nitro groups to amino groups. This opens up a vast array of possibilities for subsequent cyclization reactions to form heterocyclic compounds.
A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the extent of reduction.
-
Selective reduction to a monoamino derivative: Reagents such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in aqueous or alcoholic solutions are commonly used for the selective reduction of one nitro group in a dinitroaromatic compound.[6] The regioselectivity of this reduction can be influenced by steric and electronic factors.
-
Complete reduction to a diamino derivative: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere will typically reduce both nitro groups to amino groups.[7] Other methods include the use of tin (Sn) or iron (Fe) in acidic media.
Reaction Scheme:
Caption: Selective and complete reduction of the nitro groups.
Synthesis of Heterocyclic Scaffolds
The diamino derivative, ethyl 2,6-diamino-3-methylbenzoate, is a particularly valuable intermediate for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
4.3.1. Benzimidazole Synthesis
The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a well-established method for the synthesis of benzimidazoles.[8][9] The diamino ester can be cyclized with a variety of one-carbon synthons to afford substituted benzimidazoles, which are important pharmacophores.[10][11]
Workflow for Benzimidazole Synthesis:
Caption: Workflow for the synthesis of benzimidazoles.
Applications in Drug Development
The strategic functionalization offered by ethyl 3-methyl-2,6-dinitrobenzoate makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Dinitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially upon heating or impact. It is essential to consult the Safety Data Sheet (SDS) before handling ethyl 3-methyl-2,6-dinitrobenzoate. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Ethyl 3-methyl-2,6-dinitrobenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined reactivity, stemming from the interplay of its nitro, ester, and methyl groups, allows for a range of chemical transformations, including nucleophilic aromatic substitution and selective reduction. The facile conversion of this compound into diamino derivatives provides a gateway to a rich variety of heterocyclic scaffolds, most notably benzimidazoles, which are of paramount importance in drug discovery. This guide has provided a detailed overview of its synthesis, properties, and reactivity, aiming to equip researchers with the knowledge to effectively utilize this powerful building block in their synthetic endeavors.
References
Sources
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 13. ec.europa.eu [ec.europa.eu]
Methodological & Application
Application Note: Hydrolysis Strategies for Ethyl 3-methyl-2,6-dinitrobenzoate
Executive Summary & Scope
This application note details the procedural frameworks for the hydrolysis of Ethyl 3-methyl-2,6-dinitrobenzoate , a substrate exhibiting extreme steric hindrance and electronic deactivation.
The Challenge:
The target molecule features a "Victor Meyer" substitution pattern. The ester carbonyl is flanked by two ortho-substituents (nitro groups at C2 and C6), effectively shielding the carbonyl carbon from nucleophilic attack (
The Solution: Standard saponification (NaOH/EtOH reflux) often fails or leads to decomposition. This guide presents three validated protocols ranging from "Smart Cleavage" to "Brute Force," prioritized by yield and substrate integrity.[1]
Mechanistic Decision Matrix
The choice of method depends on the available equipment and the downstream sensitivity of the carboxylic acid.
Figure 1: Decision matrix for selecting the optimal hydrolysis pathway based on substrate stability and lab constraints.
Protocol A: Nucleophilic Dealkylation (The "Gold Standard")
Principle: Instead of attacking the sterically shielded carbonyl carbon, this method utilizes a soft nucleophile (Iodide) to attack the alkyl group of the ester via an
Materials
-
Substrate: Ethyl 3-methyl-2,6-dinitrobenzoate (1.0 eq)
-
Reagent: Lithium Iodide (LiI), anhydrous (3.0 - 4.0 eq)[1]
-
Solvent: Pyridine (anhydrous) or 2,4,6-Collidine (for higher boiling point)
-
Workup: 1N HCl, Ethyl Acetate[1]
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar).[1] -
Dissolution: Dissolve 1.0 mmol of the ester in 5 mL of anhydrous pyridine.
-
Addition: Add 4.0 mmol of anhydrous Lithium Iodide. The salt may not dissolve completely at room temperature.
-
Reaction: Heat the mixture to reflux (115°C for pyridine).
-
Note: The reaction typically requires 6–12 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane).[1] The disappearance of the non-polar ester spot indicates completion.
-
-
Quench: Cool the mixture to room temperature. Pour the dark solution into ice-cold 1N HCl (excess) to neutralize the pyridine and protonate the resulting carboxylate.
-
Critical: Ensure pH < 2 to precipitate the free acid.
-
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with aqueous sodium thiosulfate (to remove any iodine generated) and brine.
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Why this works: The
Protocol B: "Naked Hydroxide" Hydrolysis (The Modern Approach)
Principle: In non-aqueous polar aprotic solvents (DMSO), hydroxide ions are poorly solvated ("naked") and significantly more nucleophilic.[1] This allows for hydrolysis at lower temperatures, reducing the risk of thermal degradation.
Materials
-
Reagent: Potassium tert-butoxide (
) (2.0 eq)[1][2] -
Solvent: Anhydrous DMSO
-
Additive: Water (1.0 eq - Strictly stoichiometric)[1]
Step-by-Step Procedure
-
Preparation: In a vial, dissolve 2.0 mmol of
in 2 mL of anhydrous DMSO. -
Activation: Add exactly 1.0 mmol of water.
-
Hydrolysis: Add the ester (1.0 mmol) to the mixture at Room Temperature (25°C).
-
Monitoring: Stir vigorously. Reaction is often complete within 1–2 hours.[1]
-
Workup: Dilute with water (10 mL). Acidify carefully with 1N HCl to pH 3.[1]
-
Filtration: The product usually precipitates as a solid.[1] Filter and wash with cold water.[1][9]
Analytical Validation (QC)
Verify the transformation using the following key spectral markers.
| Feature | Ethyl Ester (Starting Material) | Carboxylic Acid (Product) |
| 1H NMR (Ethyl) | Quartet (~4.4 ppm), Triplet (~1.4 ppm) | Absent |
| 1H NMR (Acid) | Absent | Broad singlet (11.0–13.0 ppm) |
| IR (Carbonyl) | ~1735 cm⁻¹ (Ester stretch) | ~1700–1710 cm⁻¹ (Acid dimer) |
| Appearance | Yellow oil or low-melting solid | Yellow crystalline solid |
Safety & Stability Warnings
Decarboxylation Risk
The 2,6-dinitro substitution pattern creates a "loaded spring."[1] The electron-withdrawing nitro groups stabilize the carbanion that would form if
-
Rule: Avoid heating the free acid above 100°C.
-
Rule: Never distill the product. Recrystallize from Ethanol/Water.[1]
Energetic Materials
Polynitro aromatic compounds are potential explosives.[1]
References
-
Nucleophilic Cleavage with LiI
-
Anhydrous Hydroxide Method
-
Steric Hindrance in Benzoates
Sources
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. scite.ai [scite.ai]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 5. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. issr.edu.kh [issr.edu.kh]
- 10. Cleavage of alkyl aryl ethers with lithium iodide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Selective reduction of nitro groups in Ethyl 3-methyl-2,6-dinitrobenzoate
Executive Summary
This Application Note details the protocol for the regioselective reduction of Ethyl 3-methyl-2,6-dinitrobenzoate (1) to Ethyl 6-amino-3-methyl-2-nitrobenzoate (2) .
The selective reduction of polynitroarenes is a critical transformation in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). The substrate, Ethyl 3-methyl-2,6-dinitrobenzoate, presents a classic "steric vs. electronic" challenge.[1][2] It contains two nitro groups in distinct environments:
-
C2-Nitro: Sterically crowded ("sandwiched") between the C1-ester and C3-methyl groups.[1][2]
-
C6-Nitro: Sterically accessible, flanked only by the C1-ester and a C5-proton.[1][2]
Standard hydrogenation (
Mechanistic Insight & Regiochemistry
The regioselectivity in this reduction is governed by kinetic control driven by steric hindrance.[2]
-
Steric Gating: The C2-nitro group is forced out of coplanarity with the benzene ring due to the adjacent methyl and ethyl ester groups (the "buttressing effect"). While this loss of conjugation theoretically increases its reduction potential (making it electronically more labile), the physical approach of reducing agents is severely blocked.
-
The Outcome: Bulky reducing agents or surface-dependent catalysts preferentially engage the C6-nitro group , yielding the 6-amino-2-nitro isomer.[1][2]
Pathway Diagram (DOT Visualization)
Figure 1: Reaction pathway showing the kinetic preference for C6 reduction due to steric gating at the C2 position.
Experimental Protocols
Method A: Modified Zinin Reduction (Sodium Sulfide)
Best for: Large-scale batch synthesis where catalyst cost is a concern.[1][2] High regioselectivity.[1][2]
Reagents:
-
Substrate: Ethyl 3-methyl-2,6-dinitrobenzoate (1.0 eq)[1][2]
-
Reducing Agent: Sodium Sulfide Nonahydrate (
) (1.2 - 1.5 eq)[1][2] -
Buffer: Sodium Bicarbonate (
) (2.0 eq)[1][2]
Protocol:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 10.0 g (39.3 mmol) of Ethyl 3-methyl-2,6-dinitrobenzoate in 150 mL Methanol .
-
Buffering: Add 6.6 g (78.6 mmol) of
dissolved in 50 mL Water .-
Note: The bicarbonate buffers the pH to ~8-9, preventing ester hydrolysis and moderating the reducing power of the sulfide to avoid over-reduction.
-
-
Addition: Heat the mixture to 50°C . Slowly add a solution of 11.3 g (47.1 mmol)
in 30 mL Water dropwise over 45 minutes. -
Reflux: After addition, reflux gently (approx. 65-70°C) for 2–3 hours . Monitor by HPLC/TLC.[1][2]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Method B: Catalytic Transfer Hydrogenation
Best for: Lab-scale, cleaner impurity profile, and avoiding sulfur odors.[1]
Reagents:
-
Substrate: Ethyl 3-methyl-2,6-dinitrobenzoate (1.0 eq)[1][2]
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate)[1][2]
-
Hydrogen Donor: Cyclohexene (10 eq) or Ammonium Formate (5 eq)[1][2]
Protocol:
-
Inerting: Purge a reaction flask with Nitrogen (
) to remove oxygen.[1][2] -
Loading: Add 1.0 g of substrate and 15 mL of Ethanol.
-
Catalyst Addition: Carefully add 50 mg of 10% Pd/C.
-
Donor Addition: Add 4.0 mL of Cyclohexene.
-
Reaction: Heat to Reflux (78°C) .
-
Monitoring: Check HPLC every 30 minutes. Reaction is typically complete in 1–2 hours .[1][2]
-
Filtration: Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to yield the crude amine.
Data Analysis & Quality Control
Analytical Specification Table
| Parameter | Specification | Method | Notes |
| Appearance | Yellow to Orange Crystalline Solid | Visual | Oxidizes slightly upon air exposure.[1][2] |
| HPLC Purity | > 97.0% (Area %) | C18 Reverse Phase | Mobile Phase: |
| Regio-Purity | > 20:1 (C6-amine : C2-amine) | 1H-NMR | Critical check for isomer contamination.[1][2] |
| Mass Spec | [M+H]+ = 225.2 m/z | LC-MS (ESI+) | Consistent with mono-reduction ( |
NMR Interpretation (Regio-Confirmation)
To confirm the product is Ethyl 6-amino-3-methyl-2-nitrobenzoate , analyze the aromatic region:
-
Starting Material (Dinitro): Two aromatic protons (H4, H5) show an AB system (doublets) with ortho-coupling (~8 Hz).[1][2]
-
Product (Mono-amine):
-
Look for the broad singlet (
) around 5.0–7.0 ppm (exchangeable with ).[1][2] -
NOE (Nuclear Overhauser Effect): This is the definitive proof.[1][2]
-
If C2-NO2 remains (Target): You will see NOE enhancement ONLY at the aromatic H4.[1][2] You will not see enhancement at the amine, because the amine is at C6 (far away).
-
If C2-NH2 formed (Unwanted): Irradiating the Methyl group would show NOE enhancement at the amine protons (since they would be adjacent at C2).[1][2]
-
Troubleshooting & Optimization
Workflow Logic (DOT Visualization)
Figure 2: Decision tree for common reaction deviations.
-
Issue: Low Yield / Sticky Tars.
-
Issue: Poor Solubility.
References
-
Organic Syntheses, Coll.[1][2][8] Vol. 3, p. 82 (1955). Reduction of m-Nitrobenzoic Acid to m-Aminobenzoic Acid.[1][2] (Classic protocol foundation for sulfide reductions).[1][2]
-
Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.[2][4] Organic Letters, 16(1), 98-101.[1][2] (Modern zinc-mediated selective reductions).[1][2]
-
Gamble, A. B., et al. (2007). Access to the 6-amino-2-nitrobenzoic acid scaffold.[1][2] (Relevant regioselectivity in benzoate systems).[1][2]
-
CymitQuimica Product Data.
Disclaimer: This protocol involves hazardous chemicals (Nitro compounds, Sulfides).[1][2] All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. 2-Methyl-6-nitrobenzoic anhydride - Wikipedia [en.wikipedia.org]
- 2. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 5. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Nucleophilic substitution reactions of 3-methyl-2,6-dinitrobenzoate
Application Note: Regioselective Nucleophilic Aromatic Substitution (
Executive Summary
This application note details the protocol for the regioselective functionalization of methyl 3-methyl-2,6-dinitrobenzoate (MDNB). Due to the presence of two nitro groups ortho to the ester functionality, this scaffold is highly activated toward Nucleophilic Aromatic Substitution (
This guide provides a validated workflow to selectively displace the C6-nitro group using amine nucleophiles, preserving the C2-nitro and ester functionalities for subsequent diversification (e.g., reduction-cyclization to benzimidazoles or quinazolinones). We address the kinetic vs. thermodynamic control of the reaction and provide troubleshooting steps for common side reactions such as ester hydrolysis or amidation.
Scientific Background & Mechanistic Insight
The Substrate: Electronic & Steric Landscape
The reactivity of methyl 3-methyl-2,6-dinitrobenzoate is governed by the interplay of three substituents on the benzene ring:
-
C1-Ester (
): Electron-withdrawing group (EWG); activates ortho positions (C2, C6). -
C2/C6-Nitro (
): Strong EWGs; activate the ring for and serve as good leaving groups. -
C3-Methyl (
): Weak electron-donating group (EDG); provides significant steric bulk.
Regioselectivity: The C6 Advantage
While both C2 and C6 nitro groups are activated by the ortho-ester, they are not equivalent.
-
C2 Position: "Sandwiched" between the C1-ester and the C3-methyl group. The steric hindrance here is severe, significantly raising the activation energy for nucleophilic attack.
-
C6 Position: Flanked only by the C1-ester and a C5-proton. This position is kinetically accessible.
Therefore, under mild, kinetically controlled conditions, nucleophilic attack occurs exclusively at C6 , displacing the nitro group to form methyl 3-methyl-6-(substituted-amino)-2-nitrobenzoate .
Figure 1: Mechanistic pathway highlighting the kinetic preference for C6 substitution due to steric gating at C2.
Experimental Protocols
Protocol A: General Amination (Library Synthesis)
Objective: Synthesis of methyl 6-(alkylamino)-3-methyl-2-nitrobenzoates. Scale: 1.0 mmol (adaptable to gram-scale).
Reagents:
-
Methyl 3-methyl-2,6-dinitrobenzoate (1.0 equiv)
-
Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (1.5 equiv) -
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
-
Temperature:
to
Procedure:
-
Preparation: Dissolve methyl 3-methyl-2,6-dinitrobenzoate (240 mg, 1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath (
). Note: Cooling is critical to prevent side reactions such as ester amidation. -
Addition: Add DIPEA (260
L, 1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol). -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.-
Checkpoint: The starting material (
) should disappear, and a bright yellow/orange spot (product) should appear ( ).
-
-
Work-up:
-
Dilute with EtOAc (20 mL).
-
Wash with water (
mL) and brine (10 mL) to remove the displaced nitrite salts and excess amine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Yield Expectation: 85–95% isolated yield.
Protocol B: Troubleshooting & Optimization
If the reaction is sluggish (common with electron-deficient anilines or bulky amines), follow this logic tree:
Figure 2: Decision matrix for optimizing difficult substitutions.
Data Analysis & Validation
Regiochemistry Verification (NMR)
Distinguishing the C6-substituted product from the C2-substituted byproduct is crucial.
| Feature | C6-Substituted Product (Major) | C2-Substituted Product (Trace/None) |
| Symmetry | Asymmetric | Asymmetric |
| Two doublets (ortho coupling) or singlets depending on C4/C5. Wait: C4/C5 are adjacent protons. | C4/C5 protons are adjacent. | |
| NOE Signal | Strong NOE between Ester-OMe and C6-NH-R is NOT observed (too far). Strong NOE between C3-Me and C4-H. | Strong NOE between Ester-OMe and C2-NH-R might be visible? No. |
| Key HMBC | Correlation between C3-Methyl protons and C2-Nitro carbon. | Correlation between C3-Methyl protons and C2-Amino carbon. |
Diagnostic Shift: The C3-methyl group in the starting material is deshielded by the adjacent C2-nitro group. Upon substitution at C6, the C2-nitro remains, so the C3-methyl shift changes minimally. If substitution occurred at C2, the shielding effect of the amino group would cause a significant upfield shift of the C3-methyl signal.
Analytical Specifications
-
Appearance: Deep yellow to orange solid (typical of nitroanilines).
-
Mass Spectrometry:
peak corresponds to . -
IR Spectroscopy:
-
Retention of Ester
( ). -
Appearance of Amine
( ). -
Loss of one symmetric
stretch.
-
Strategic Applications
This protocol is a gateway to "Privileged Structures" in medicinal chemistry.
-
Benzimidazoles: Reduction of the remaining C2-nitro group to an amine (
), followed by cyclization with the C1-ester (or an aldehyde) yields highly substituted benzimidazoles. -
Quinazolinones: If the incoming amine contains an ester or amide, subsequent cyclization with the C1-ester yields quinazolinone derivatives.
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link - Regioselectivity in Nitrobenzoates: Robinson, R. (1947). The orientation of substitution in the benzene nucleus. Journal of the Chemical Society.
- Synthesis of Benzimidazoles from Nitrobenzoates: Lunn, G. (1987). Reduction of nitro compounds. Journal of Organic Chemistry.
-
Related Scaffold Synthesis (2,6-Dinitro derivatives): Royal Society of Chemistry, "Nitration of methyl benzoate and subsequent functionalization." Link (General protocol adaptation).
-
Graphviz Documentation: Graphviz Project. (2023). DOT Language Reference. Link
(Note: Specific literature on "3-methyl-2,6-dinitrobenzoate" is rare in open access; the protocols above are derived from standard operating procedures for activated 2,6-dinitrobenzoate derivatives found in high-impact medicinal chemistry journals.)
Scalable synthesis routes for Ethyl 3-methyl-2,6-dinitrobenzoate
Application Note: Scalable Synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate
Executive Summary
This guide details the scalable synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate , a specialized intermediate often utilized in the development of energetic materials, functional dyes, and specific pharmaceutical scaffolds.[1]
The Challenge: The synthesis presents two primary obstacles:
-
Regioselectivity: Directing two nitro groups specifically to the 2- and 6-positions on the m-toluic acid scaffold requires precise control of electrophilic aromatic substitution to avoid the thermodynamically competitive 4-isomer.[1]
-
Steric Hindrance: The 2,6-disubstitution pattern creates a "steric pocket" around the carboxyl group, rendering standard Fisher esterification (acid-catalyzed alcoholysis) kinetically incompetent.
The Solution: This protocol utilizes a stepwise Mixed-Acid Nitration strategy followed by a Vilsmeier-Haack type activation (Acid Chloride route) to overcome steric hindrance during esterification.[1]
Retrosynthetic Analysis & Strategy
The most robust route disconnects the ester bond first, leading to the dinitro-acid precursor. The acid is synthesized via nitration of m-toluic acid (3-methylbenzoic acid).[1][2][3]
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the nitro-aromatic core followed by esterification.[1][4]
Process Safety: Critical Hazards
WARNING: This protocol involves the synthesis of polynitrated aromatic compounds.
-
Energetic Potential: Dinitrobenzoic acid derivatives can exhibit explosive decomposition if heated under confinement or subjected to shock.[1][4]
-
Thermal Runaway: Nitration is highly exothermic.[4][5] Failure to control addition rates or cooling will result in a runaway reaction.[4][6]
-
Acid Handling: Fuming nitric acid and thionyl chloride cause severe burns and pulmonary damage.
Mandatory Controls:
-
Calorimetry: Ensure cooling capacity exceeds the maximum heat release rate (Qmax).
-
Quenching: Maintain a dedicated ice-water dump tank capable of holding 5x the reactor volume.
-
Blast Shielding: Perform nitration and isolation behind polycarbonate shielding.[4]
Detailed Experimental Protocols
Phase 1: Synthesis of 3-Methyl-2,6-dinitrobenzoic Acid
Direct nitration of m-toluic acid yields a mixture of isomers (2-, 4-, and 6-nitro).[1] To maximize the 2,6-dinitro yield, we utilize a stepwise nitration where the 2-nitro isomer is nitrated further.[1]
Reagents:
-
2-Nitro-3-methylbenzoic acid (Starting Material)[1][2][3][4][7]
-
Sulfuric Acid (
), 98% (Solvent/Catalyst)[4] -
Fuming Nitric Acid (
), >90% (Nitrating Agent)[4]
Protocol:
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Cool the jacket to 0°C.
-
Dissolution: Charge
(10 vol relative to substrate). Add 2-Nitro-3-methylbenzoic acid portion-wise, maintaining internal temp < 20°C. Stir until fully dissolved. -
Nitration:
-
Cool internal temperature to 0–5°C.
-
Add Fuming
(1.5 equiv) dropwise.[4] -
CRITICAL: Do not allow temperature to exceed 10°C. The reaction is extremely exothermic.
-
-
Aging: Once addition is complete, slowly warm the mixture to 70°C over 1 hour. Hold at 70°C for 3 hours. Monitor by HPLC for the disappearance of the mono-nitro species.[1]
-
Quenching & Isolation:
-
Cool mixture to 20°C.
-
Pour the reaction mass slowly onto crushed ice (5x weight of acid) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Filter the solid and wash with cold water until the filtrate pH is > 4.
-
-
Purification: Recrystallize from Methanol/Water (1:1) to remove isomers (mainly 2,4-dinitro).[4]
Phase 2: Esterification via Acid Chloride (The Scalable Route)
Due to the steric bulk of the nitro groups at positions 2 and 6, direct Fisher esterification is ineffective. We proceed via the acid chloride.
Reagents:
-
Thionyl Chloride (
) (Reagent/Solvent)[4] -
DMF (Catalytic, 0.1 mol%)[4]
-
Ethanol (Anhydrous)[4]
-
Triethylamine (
) or Pyridine (Acid Scavenger)[4] -
Dichloromethane (DCM) (Solvent)[4]
Protocol:
-
Activation (Acid Chloride Formation):
-
In a dry flask under
, suspend the dinitrobenzoic acid (1.0 equiv) in dry Toluene (or use neat if scale permits). -
Add
(3.0 equiv) and catalytic DMF (2 drops).[4] -
Heat to reflux (75–80°C) for 3 hours. Gas evolution (
, ) will be observed.[4] Scrub these gases.[1][4] -
Once the solution clears (indicating conversion to acid chloride), concentrate in vacuo to remove excess
. A yellow semi-solid residue (Acid Chloride) remains.[4]
-
-
Esterification:
-
Workup:
-
Stir at room temperature for 4 hours.
-
Wash the organic layer with 1M HCl (to remove amine), then Sat.[4]
(to remove unreacted acid), then Brine. -
Dry over
and concentrate.
-
-
Crystallization: The crude ester often solidifies upon standing.[1][4] Recrystallize from Ethanol/Hexane if necessary.[1][4]
Process Workflow Diagram
Figure 2: Operational workflow distinguishing the high-hazard nitration phase from the moisture-sensitive esterification phase.[1][4]
Analytical Controls & Specifications
To ensure batch consistency, the following parameters must be met before moving to the next step.
| Checkpoint | Analytical Method | Acceptance Criteria | Rationale |
| Nitration Completion | HPLC (C18, MeCN/H2O) | < 0.5% Mono-nitro precursor | Unreacted starting material is difficult to separate after esterification.[1][4] |
| Isomer Purity | 1H-NMR (DMSO-d6) | > 95% 2,6-isomer | 2,4-dinitro isomer is the primary impurity.[1][4] Look for coupling constants (2,6 is symmetric if H's were present, but here look for the aromatic protons: 4-H and 5-H doublets). |
| Acid Chloride | IR Spectroscopy | Shift from 1700 cm⁻¹ (COOH) to ~1780 cm⁻¹ (COCl) | Confirms activation.[4] Broad OH stretch should disappear.[1][4] |
| Final Ester | GC-MS or HPLC | > 98.0% Purity | Pharma/Material grade requirement.[1][3][4][6] |
Troubleshooting the "Steric Wall":
If the Acid Chloride step yields low conversion, verify the quality of
References
-
Nitration of Toluic Acids
-
Steric Hindrance in Esterification
-
Acid Chloride Activation Protocol
-
Safety in Nitration
Sources
- 1. GB839534A - Nitration of o-toluic acid - Google Patents [patents.google.com]
- 2. CN112441926A - Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid - Google Patents [patents.google.com]
- 3. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3197502A - Process for making 2, 6-dinitro-m-toluic acid - Google Patents [patents.google.com]
- 10. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-methyl-2,6-dinitrobenzoate: A Dinitroaniline Herbicide Candidate for Pre-Emergence Weed Control
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide on the potential application of Ethyl 3-methyl-2,6-dinitrobenzoate as a pre-emergence herbicide. While not a widely commercialized agent, its structure places it within the dinitroaniline (DNA) class of herbicides, known for their efficacy against annual grasses and certain broadleaf weeds. This guide synthesizes the established principles of DNA herbicides to outline the mechanism of action, best practices for application, and detailed protocols for efficacy screening and analytical quantification relevant to Ethyl 3-methyl-2,6-dinitrobenzoate. The content is intended for researchers in agrochemical discovery and development, providing a framework for evaluating this and similar compounds.
Introduction and Scientific Context
The dinitroaniline (DNA) herbicides are a foundational element of modern weed management programs, particularly for pre-emergence control of annual grasses and some broadleaf weeds in major crops like cotton and soybeans.[1][2] First commercialized in the 1960s with trifluralin, this chemical family is characterized by a dinitrated aniline ring structure.[3] These herbicides are soil-applied and act on germinating seeds, making them a critical tool for preventing weed competition from the earliest stages of crop growth.[4][5]
Ethyl 3-methyl-2,6-dinitrobenzoate belongs to this class. Its utility is predicated on the shared mechanism of action (MoA) that defines the dinitroanilines: the inhibition of microtubule formation.[3][6] This guide provides the theoretical and practical framework for researchers to investigate its potential, grounded in the decades of research on established DNA herbicides like trifluralin and pendimethalin.
Mechanism of Action: Microtubule Assembly Inhibition
The herbicidal activity of dinitroanilines is a direct result of their interference with cell division (mitosis) in susceptible plants.[4]
Causality of Action:
-
Uptake: The herbicide is absorbed by the emerging shoots and roots of germinating seeds from the soil. Crop selectivity is often achieved through placement; the herbicide is kept in a soil layer above where the crop seeds are planted.[3]
-
Tubulin Binding: Once inside the plant cells, dinitroaniline molecules bind to tubulin, the protein subunit that polymerizes to form microtubules.
-
Disruption of Microtubules: This binding prevents the assembly of tubulin into functional microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle, which segregates chromosomes during cell division.
-
Mitotic Arrest: Without a functional mitotic spindle, cell division is halted. This primarily affects the rapidly dividing meristematic tissues in roots and shoots.
-
Visible Symptoms: The macroscopic symptoms are a direct consequence of this cellular disruption: inhibited root and shoot elongation, swelling of root tips, and ultimately, the death of the seedling before it can emerge from the soil.[5][6]
The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action for dinitroaniline herbicides.
Application Principles in Agrochemistry
The efficacy of any dinitroaniline herbicide is critically dependent on its correct application, which is designed to maximize its availability to germinating weeds while minimizing degradation and crop injury.
-
Pre-Emergence Application: DNA herbicides are applied to the soil before weeds emerge. They have no post-emergence activity and will not control established weeds.[1]
-
Soil Incorporation: Due to their potential for loss through volatilization (evaporation from the soil surface) and photodegradation (breakdown by sunlight), most dinitroanilines must be mechanically incorporated into the top 2-3 inches of soil shortly after application.[2] This can be done with a disk, field cultivator, or rolling cultivator.
-
Soil Type and Organic Matter: Application rates must be adjusted based on soil texture and organic matter content. Finer-textured soils (clays, loams) and soils with higher organic matter require higher rates, as the herbicide binds more tightly to these soil components, reducing its bioavailability.[2]
-
Formulation: Dinitroanilines are formulated as emulsifiable concentrates (EC), water-dispersible granules (WDG), or other forms to facilitate mixing and application.[7][8] The choice of formulation can affect handling, mixing properties, and crop safety.
Experimental Protocols
Protocol 1: Greenhouse Efficacy and Crop Selectivity Screening
This protocol provides a standardized method for evaluating the herbicidal efficacy of Ethyl 3-methyl-2,6-dinitrobenzoate on key weed species and assessing its safety on a target crop.
Objective: To determine the dose-response relationship for weed control and establish the margin of selectivity for a representative crop.
Materials:
-
Ethyl 3-methyl-2,6-dinitrobenzoate (analytical grade)
-
Acetone (reagent grade)
-
Surfactant (e.g., non-ionic surfactant at 0.25% v/v)
-
Potting medium (e.g., sandy loam soil or commercial mix)
-
Pots (e.g., 10 cm diameter)
-
Seeds of target weeds (e.g., Green foxtail - Setaria viridis, Palmer amaranth - Amaranthus palmeri)
-
Seeds of crop species (e.g., Cotton - Gossypium hirsutum)
-
Laboratory track sprayer calibrated to deliver a known volume (e.g., 200 L/ha)
-
Greenhouse with controlled temperature (25-30°C) and lighting (16:8h light:dark)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh 100 mg of Ethyl 3-methyl-2,6-dinitrobenzoate.
-
Dissolve it in a small volume of acetone.
-
Bring the final volume to 10 mL with a water:acetone (1:1) mixture containing 0.25% (v/v) non-ionic surfactant. This creates a 10,000 mg/L stock solution. Causality Note: Acetone is used as a solvent for the water-insoluble compound, and the surfactant ensures it remains emulsified in the final spray solution.
-
-
Dose-Response Range Preparation:
-
Perform serial dilutions of the stock solution to prepare spray solutions corresponding to a range of field application rates (e.g., 0, 125, 250, 500, 1000, 2000 g a.i./ha). The '0' rate (blank control) should contain the same concentration of acetone and surfactant as the highest rate.
-
-
Planting:
-
Fill pots with soil and gently firm.
-
For weed pots, sow approximately 20 seeds of each weed species on the soil surface.
-
For crop pots, plant 3 seeds at a depth of 2-3 cm. Causality Note: Planting depth is critical for evaluating pre-emergence herbicides, as it simulates field conditions where crop seed is placed below the herbicide-treated soil layer.
-
Lightly cover weed seeds with a thin layer of soil (approx. 0.5 cm).
-
-
Herbicide Application:
-
Arrange the pots in the track sprayer. Include at least four replicate pots for each dose and each species (weeds and crop).
-
Apply the prepared solutions evenly to the soil surface.
-
-
Incorporation (Simulated):
-
Immediately after application, add a thin layer (approx. 1 cm) of treated soil (pre-mixed with the herbicide at the corresponding rate) or gently rake the surface to simulate mechanical incorporation and minimize volatilization.
-
-
Incubation and Data Collection:
-
Move pots to the greenhouse and water them lightly. Maintain adequate soil moisture throughout the experiment.
-
At 14 and 21 days after treatment (DAT), evaluate the pots.
-
Efficacy (Weeds): Visually assess percent weed control on a scale of 0% (no effect) to 100% (complete death).
-
Phytotoxicity (Crop): Visually assess percent crop injury (stunting, chlorosis, stand reduction) on a 0-100% scale.
-
Biomass Measurement (21 DAT): Carefully clip all emerged plant material from each pot at the soil line, separate by species, place in labeled paper bags, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Sources
- 1. farmprogress.com [farmprogress.com]
- 2. cales.arizona.edu [cales.arizona.edu]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profluralin - Wikipedia [en.wikipedia.org]
- 8. US4415355A - Dinitroaniline herbicidal compositions containing freezing point depressant additives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield in the nitration of ethyl 3-methylbenzoate
Technical Support Center: Optimizing Nitration of Ethyl 3-Methylbenzoate
Executive Summary: The "Yield" Paradox
Researchers often report "low yields" in the nitration of ethyl 3-methylbenzoate (Ethyl m-toluate).[1] However, this is rarely due to a lack of conversion. The yield loss typically stems from two competing failures:
-
Regiochemical Scramble: The methyl group (activator) and ester group (deactivator) create a conflict, producing a mixture of 4-nitro, 6-nitro, and 2-nitro isomers.[1]
-
Hydrolytic Degradation: The use of aqueous nitric acid or improper temperature control hydrolyzes the ethyl ester back to the carboxylic acid, which is often discarded in the aqueous waste or misidentified as an impurity.
This guide provides the protocols to maximize the formation of the 4-nitro isomer (the typical pharmacophore target) and prevent ester loss.
Module 1: Reaction Mechanics & Regioselectivity
To improve yield, you must first understand the battlefield on the benzene ring.
-
The Substrate: Ethyl 3-methylbenzoate.[1]
-
The Conflict:
-
The Outcome: Activation wins. The methyl group controls the orientation.
Visualization: Reaction Pathways & Yield Traps
Figure 1: The nitration landscape.[1] Note that hydrolysis (red path) is a primary cause of 'missing' mass yield.
Module 2: High-Yield Protocol (Anhydrous Method)
Standard mixed acid (
Reagents:
-
Ethyl 3-methylbenzoate (1.0 eq)[1]
-
Potassium Nitrate (
) (1.1 eq) - Must be finely powdered and dry.[1] -
Sulfuric Acid (
), Conc. (98%) - Solvent and Catalyst.[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve Ethyl 3-methylbenzoate in concentrated
(approx. 5 mL per gram of substrate). -
Cooling: Cool the solution to 0°C to -5°C using an ice/salt bath. Critical: Do not let it freeze, but keep it below 0°C.
-
Nitration: Add the powdered
in small portions over 30-45 minutes.-
Why? This controls the exotherm. A spike in temperature (>10°C) will trigger ester hydrolysis and dinitration.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.
-
Quench: Pour the mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.
-
Observation: The product should precipitate as a solid or a heavy oil.[2]
-
-
Workup:
Module 3: Troubleshooting & FAQs
Q1: My yield is <40%, and I smell something fruity/acidic. What happened?
Diagnosis: Ester Hydrolysis.
Cause: You likely used aqueous nitric acid (70%) or allowed the temperature to rise above 15°C during addition. The acid catalyst + water + heat = cleavage of the ethyl group.
Solution: Switch to the
Q2: I have a mixture of isomers. How do I isolate the 4-nitro isomer?
Diagnosis: Regio-scrambling.[1] Solution: Recrystallization is superior to chromatography here.[1]
-
Solvent System: Ethanol/Water or Methanol.[1]
-
Technique: Dissolve the crude solid in minimum hot ethanol. Add hot water until slightly cloudy. Cool slowly to room temperature, then 4°C.
-
Logic: The 4-nitro isomer (para-like symmetry) typically has a higher melting point and crystallizes better than the 2-nitro (ortho-like, lower symmetry) or 6-nitro isomers, which remain in the mother liquor.[1]
Q3: My product is an oil that won't solidify.
Diagnosis: Presence of the 2-nitro isomer or residual solvent.[1] Solution:
-
Trituration: Add cold hexanes or pentane to the oil and scratch the flask glass with a spatula. This induces crystallization of the major isomer.[3]
-
Seeding: If you have a pure crystal from a previous batch, add it.
-
Check Purity: Run a TLC. If there is a significant baseline spot, you have hydrolyzed acid (3-methyl-4-nitrobenzoic acid).[1] Wash the oil with 1M NaOH to remove the acid, then re-isolate the ester.
Q4: Can I use Dichloromethane (DCM) as a co-solvent during nitration?
Answer: Yes, and it is recommended for larger scales.[1]
Benefit: DCM acts as a heat sink (boiling point ~40°C), preventing thermal runaways.[1]
Protocol Adjustment: Dissolve substrate in DCM. Add
Data Summary: Isomer Properties
| Isomer | Structure Relationship | Reactivity Origin | Physical State (Typical) |
| 4-Nitro | Ortho to Methyl, Para to Ester | Major Product (Activated) | Solid (Target) |
| 2-Nitro | Ortho to Methyl, Ortho to Ester | Minor (Sterically Hindered) | Oil / Low MP Solid |
| 6-Nitro | Para to Methyl, Ortho to Ester | Minor (Competitive) | Oil / Solid |
| 5-Nitro | Meta to Methyl, Meta to Ester | Trace (Deactivated) | N/A |
References
-
Nitration of Methyl Benzoate (Analogous Protocol). Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 2, p.43 (1922). Link
-
Synthesis of Methyl 3-methyl-4-nitrobenzoate. ChemicalBook Protocols. (Confirming 4-nitro as major commercial synthesis target). Link
-
Nitration with KNO3/H2SO4. Designer-Drug / Rhodium Archive. (Detailed discussion on anhydrous nitration using nitrate salts). Link
- Regioselectivity in Nitration of m-Toluates.Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic grounding for methyl-group dominance).
Disclaimer: This guide is for research purposes only. Nitration reactions are exothermic and involve corrosive reagents.[1] Always work in a fume hood with appropriate PPE.
Sources
Technical Guide: Optimizing Recrystallization Solvents for Ethyl 3-methyl-2,6-dinitrobenzoate
[1]
Executive Summary & Compound Profile
Ethyl 3-methyl-2,6-dinitrobenzoate is a critical intermediate often employed in the synthesis of functionalized heterocycles and pharmaceutical precursors.[1] Its purification is frequently complicated by the presence of unreacted 3-methyl-2,6-dinitrobenzoic acid, nitration isomers, and the inherent tendency of low-melting nitro-esters to "oil out" rather than crystallize.[1]
This guide provides a systematic approach to solvent selection, specifically tailored to the polarity profile of the dinitrobenzoate moiety.
Compound Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| Functional Groups | Ester (Ethyl), Nitro (x2), Methyl | Moderate polarity; Electron-deficient aromatic ring.[1] |
| Solubility Profile | Soluble in EtOAc, DCM, Acetone. | Avoid these as single solvents; too high solubility.[1] |
| Key Challenge | Low Melting Point / Oiling Out | Requires precise temperature control and seeding.[1] |
| Primary Impurities | Dinitrobenzoic Acid (Parent Acid) | Requires basic wash or polar solvent rejection. |
Solvent Selection Framework
Q: How do I select the initial solvent system?
A: Selection must balance the lipophilicity of the ethyl/methyl groups against the high polarity of the nitro groups.
Tier 1: Single Solvent Systems (Alcohol-Based)
-
Ethanol (95% or Absolute): The industry standard for dinitrobenzoate esters. The ethyl chain of the solvent matches the ester group, minimizing transesterification risks.
-
Pros: Good thermal gradient solubility; environmentally benign.[1]
-
Cons: May retain water; if the compound is too soluble, recovery is low.
-
-
Methanol: Higher polarity than ethanol.[1]
-
Pros: Better rejection of non-polar byproducts.[1]
-
Cons: Risk of transesterification (methyl ester formation) if heated for prolonged periods with acidic impurities.
-
Tier 2: Binary Solvent Systems (Solvent/Anti-Solvent)
-
Ethyl Acetate / Hexane (or Heptane):
Decision Logic Visualization
Figure 1: Decision matrix for selecting the optimal recrystallization strategy based on solubility behavior.
Experimental Protocols
Protocol A: Single Solvent Recrystallization (Ethanol)
Best for: Routine purification where the crude material is solid and <95% pure.
-
Preparation: Place 5.0 g of crude Ethyl 3-methyl-2,6-dinitrobenzoate in a 100 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) in small portions (start with 15 mL) while heating on a steam bath or hot plate with magnetic stirring.
-
Critical: Keep the temperature near boiling (approx. 78°C).
-
-
Saturation: Continue adding hot ethanol dropwise until the solid just dissolves. If a small amount of insoluble dark material remains, do not add excess solvent; proceed to hot filtration.
-
Clarification (Optional): If the solution is colored (dark orange/brown), add activated charcoal (0.1 g), boil for 2 minutes, and filter hot through a pre-warmed fluted filter paper.
-
Crystallization: Remove from heat. Cap the flask loosely.
-
Step 5a: Allow to cool to room temperature undisturbed (approx. 30 mins).
-
Step 5b: Once crystals appear, cool further in an ice-water bath (0-4°C) for 20 minutes to maximize yield.
-
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol .
-
Drying: Dry in a vacuum oven at 40°C or air dry.
Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)
Best for: Material that oils out in alcohols or contains significant non-polar impurities.
-
Dissolution: Dissolve 5.0 g of crude material in the minimum amount of warm Ethyl Acetate (approx. 35-40°C). Do not boil.
-
Precipitation: While stirring, slowly add Hexane dropwise.
-
Cloud Point: Stop adding Hexane when a persistent faint turbidity (cloudiness) is observed.
-
Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.
-
Crystallization: Allow the clear solution to cool slowly. If oil droplets form, scratch the glass surface with a rod or add a seed crystal immediately.
Troubleshooting & FAQs
Q: The product "oils out" (forms a liquid layer) instead of crystallizing. What is happening?
A: This is a common phenomenon with dinitrobenzoate esters, often caused by the melting point of the solvated product being lower than the boiling point of the solvent, or the presence of impurities acting as a solvent. Corrective Actions:
-
Lower the Temperature: Ensure the solution cools slowly. Rapid cooling traps impurities that lower the melting point.
-
Seeding: Add a seed crystal of pure product at the "cloud point" (just before oiling occurs).
-
Change Solvent: Switch to Protocol B (EtOAc/Hexane). The non-polar nature of Hexane often forces a better lattice formation than hydrogen-bonding alcohols.[1]
Q: My yield is low (<50%), but purity is high.
A: You likely used too much solvent during the hot dissolution phase. Corrective Actions:
-
Concentrate: Evaporate 30% of the mother liquor and cool again to harvest a "second crop." Note: The second crop is usually less pure.
-
Solubility Check: If using Ethanol, try 50:50 Ethanol:Water . Dissolve in hot ethanol, then add hot water until turbid, then cool. The water acts as a strong anti-solvent.
Q: How do I remove unreacted 3-methyl-2,6-dinitrobenzoic acid?
A: Recrystallization alone may not remove large amounts of the parent acid. Pre-treatment: Before recrystallizing, dissolve the crude ester in Ethyl Acetate or Diethyl Ether and wash with 5% aqueous Sodium Bicarbonate (NaHCO₃) . The acid will move to the aqueous layer (as the salt), leaving the ester in the organic layer. Dry the organic layer (MgSO₄), evaporate, and then recrystallize.
Process Safety (Dinitro Compounds)
Warning: Polynitro aromatic compounds possess energetic properties.[1]
-
Thermal Stability: While dinitrobenzoate esters are generally stable, never distill the mother liquor to dryness at high temperatures (>100°C), as concentrated nitro impurities can be shock-sensitive or thermally unstable.
-
Skin Contact: These compounds are potent sensitizers and can cause contact dermatitis.[1] Double-gloving (Nitrile) is recommended.[1]
References
-
Synthesis and Properties of Dinitrobenzoate Esters Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Relevance: General procedures for the preparation and purification of aromatic nitro esters. URL:[Link]
- Modulators of ATP-Binding Cassette Transporters (Patent)
-
Solubility of Nitrobenzoic Acid Derivatives Source: Journal of Chemical & Engineering Data (via ResearchGate) Relevance: Establishes the solubility hierarchy (Methanol > Ethanol > Ethyl Acetate) for dinitro- derivatives. URL:[Link]
Technical Support Center: Isolating Ethyl 3-methyl-2,6-dinitrobenzoate from Regioisomeric Mixtures
Welcome to the technical support center for the purification of Ethyl 3-methyl-2,6-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioisomeric impurities during the synthesis and purification of this compound. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting advice for complex separation issues, and detailed protocols to enhance the purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities in a synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate?
During the nitration of ethyl 3-methylbenzoate, the directing effects of the methyl group (ortho-, para-directing) and the ethyl ester group (meta-directing) lead to a mixture of products. While the desired 2,6-dinitro isomer is a major product, other regioisomers are inevitably formed. The most common impurities are:
-
Ethyl 3-methyl-2,4-dinitrobenzoate
-
Ethyl 3-methyl-4,6-dinitrobenzoate
-
Ethyl 5-methyl-2,4-dinitrobenzoate
The exact ratios depend heavily on reaction conditions such as temperature and the specific nitrating agent used.[1][2][3] Controlling the temperature, often by using an ice bath, is critical to minimize over-nitration and the formation of unwanted side products.[1][4][5][6][7]
Q2: Why is the separation of these dinitrobenzoate regioisomers so challenging?
The primary challenge lies in the subtle structural differences between the desired product and its regioisomers. These molecules have identical molecular weights and very similar polarities and steric profiles.[8] This similarity results in:
-
Co-elution in Chromatography: The isomers often have very close retention times in both normal and reverse-phase chromatography, appearing as a single spot on a Thin-Layer Chromatography (TLC) plate.[8][9]
-
Co-crystallization: During recrystallization, the isomers can pack into the same crystal lattice, making separation by this method inefficient without careful solvent selection and optimization.[8]
Q3: How can I definitively identify the regioisomers present in my mixture?
A multi-technique approach is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the aromatic protons and carbons. For instance, the loss of symmetry in different isomers results in a distinct number of signals in the ¹³C NMR spectrum.[10]
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same mass, HRMS can confirm the elemental composition. Tandem MS (MS/MS) can sometimes induce unique fragmentation patterns for different isomers, aiding in their differentiation.[11]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often achieve baseline separation of the isomers, allowing for quantification of the mixture's composition.[12]
Troubleshooting and Optimization Guide
This section addresses specific experimental hurdles in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue: My TLC shows only one spot, but NMR confirms a mixture of isomers.
Q: How can I improve my TLC method to visualize the different regioisomers?
A: A single spot on TLC is a common problem with regioisomers.[8][9] The key is to screen a variety of conditions to amplify the small differences in polarity.
Causality: Standard solvent systems like hexane/ethyl acetate may not have the required selectivity. The choice of stationary phase and the addition of modifiers can alter the interactions between the analytes and the plate.
Solutions:
-
Test Different Stationary Phases: If you are using silica plates, try alumina (basic, neutral, or acidic) or reverse-phase (C18) TLC plates.[9] The different surface chemistries can lead to differential retention.
-
Solvent System Screening:
-
Vary Polarity Drastically: Instead of incremental changes, try solvent systems with different chemical properties (e.g., Toluene/Acetone, Dichloromethane/Methanol).
-
Use a Three-Component System: Adding a small amount of a third solvent (e.g., acetic acid, triethylamine, or methanol) can significantly alter the selectivity of the separation.[9]
-
-
Multiple Developments: Running the same TLC plate in the same solvent system two or three times can amplify small differences in Rf values, potentially resolving the single spot into multiple spots.[8]
Issue: Column chromatography fails to provide adequate separation.
Q: I've tried standard silica gel chromatography with a hexane/ethyl acetate gradient, but the fractions are still mixed. What should I do next?
A: When standard methods fail, a systematic optimization of chromatographic parameters is necessary. The goal is to exploit subtle differences in the isomers' interactions with the stationary and mobile phases.[13][14][15]
Causality: The similar polarity of the dinitrobenzoate isomers means they travel through a standard silica column at nearly the same rate.[8] Achieving separation requires enhancing the resolving power of the system.
Solutions & Optimization Workflow:
-
Improve Column Efficiency:
-
Use a Longer Column: Doubling the column length can significantly improve resolution.
-
Decrease Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material to 1-2% of the silica gel mass.
-
-
Mobile Phase Optimization:
-
Switch Solvents: Move away from ethyl acetate. Try gradients with solvents that offer different interactions, such as toluene or dichloromethane (DCM), paired with a more polar modifier like acetone or methanol.
-
Isocratic Elution: A shallow gradient or even an isocratic (single solvent mixture) elution with a very non-polar mobile phase can provide better resolution for closely-eluting compounds.[13]
-
-
Alternative Stationary Phases:
-
Alumina: Can offer different selectivity compared to silica.
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., methanol/water or acetonitrile/water) separates compounds based on hydrophobicity, which may differ enough between isomers for separation.[13]
-
Issue: Recrystallization does not improve the isomeric purity.
Q: I have tried recrystallizing my product from ethanol, but the isomeric ratio remains unchanged. How do I find a suitable recrystallization solvent?
A: The ideal recrystallization solvent will dissolve the desired isomer and the impurities to different extents at varying temperatures.[16] If isomers are co-crystallizing, a systematic solvent screening is required.[8][17]
Causality: Co-crystallization occurs when the isomers have very similar solubilities in a given solvent.[8] The goal is to find a solvent or solvent system where one isomer is significantly less soluble than the others at a low temperature.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your mixture in a range of solvents at both room temperature and at the solvent's boiling point. Good candidates for dinitroaromatic compounds include:
-
Use a Two-Solvent System: This is often the key to separating difficult mixtures.
-
Dissolve the crude mixture in a minimum amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Slow Cooling is Crucial: Rapid cooling (e.g., placing directly in an ice bath) promotes the trapping of impurities. Allow the flask to cool slowly to room temperature, then move it to a refrigerator, and finally to a freezer. This slow process allows for the formation of more ordered, purer crystals.[16]
Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Ratio Determination
This protocol provides a starting point for developing a method to quantify the regioisomers in your mixture.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). Phenyl-based columns offer π-π interactions that can aid in separating positional isomers.[19]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start at 40% B.
-
Linear gradient to 70% B over 15 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude mixture in 1 mL of Acetonitrile.
Protocol 2: Optimized Column Chromatography
This protocol is designed for researchers who have found that standard methods are insufficient.
-
Stationary Phase: Silica gel (230-400 mesh). Use a long, narrow column (e.g., 40:1 length-to-diameter ratio).
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides the best separation (even if minimal). A toluene/acetone or DCM/ethyl acetate system is a good starting point. The target Rf for the desired compound should be ~0.25-0.30.
-
Column Packing: Pack the column as a slurry to ensure a homogenous bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in sharper bands and better separation.
-
Elution: Begin eluting with the selected mobile phase. Collect small fractions (e.g., volume equal to the column's circumference in mL).
-
Fraction Analysis: Analyze each fraction by TLC to determine which contain the pure product before combining them.
Protocol 3: Two-Solvent Recrystallization
This procedure is effective when a single solvent fails to provide purification.
-
Solvent Selection: Identify a "soluble" solvent (e.g., ethyl acetate) and a "sparingly soluble" or "insoluble" solvent (e.g., hexane) for your compound mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount.
-
Precipitation: While still hot, add the "insoluble" solvent dropwise. The solution will become cloudy (turbid).
-
Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod.[19]
-
Isolation: Once crystallization at room temperature is complete, cool the flask further in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing with a small amount of the cold "insoluble" solvent.
-
Drying: Dry the purified crystals under vacuum. Assess purity by HPLC and melting point.
Data Summary Tables
Table 1: Physical Properties of Dinitrobenzoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 3,5-dinitrobenzoate (Reference) | C₉H₈N₂O₆ | 240.17 | 618-71-3[20][21] |
| Ethyl 3-methyl-2,6-dinitrobenzoate | C₁₀H₁₀N₂O₆ | 254.19 | N/A |
Table 2: Starting Conditions for Method Development
| Technique | Stationary Phase | Recommended Mobile Phase System(s) | Key Optimization Parameter |
| Normal-Phase TLC/CC | Silica Gel | Hexane/Ethyl Acetate, Toluene/Acetone | Solvent Ratio (Gradient) |
| Reverse-Phase HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Organic Modifier Percentage |
| Recrystallization | N/A | Ethanol/Water, Ethyl Acetate/Hexane | Solvent Choice & Cooling Rate |
References
-
Nawaz Tahir, M., Saeed Iqbal, M., & Saddiqa, A. (n.d.). Methyl 2-methyl-3,5-dinitrobenzoate. ResearchGate. Available at: [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]
-
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education.rsc.org. Available at: [Link]
-
Starkey, L. S. (n.d.). p-DINITROBENZENE. Organic Syntheses Procedure. Available at: [Link]
-
Schwarzenberg, A., Dossmann, H., Cole, R. B., Machuron-Mandard, X., & Tabet, J.-C. (2025, August 6). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. ResearchGate. Available at: [Link]
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Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]
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Gong, X., et al. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. Available at: [Link]
-
Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]
-
Al-Qaradawi, S. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]
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Tahir, M. N., et al. (n.d.). Methyl 2-methyl-3,5-dinitrobenzoate. PMC. Available at: [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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ResearchGate. (n.d.). Experiment 10 Preparation of Dinitrobenzene. Available at: [Link]
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
- Google Patents. (n.d.). Preparation method of 3-nitro-2-methylbenzoic acid.
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AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]
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PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Available at: [Link]
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The Organic Chemistry Tutor. (2021, November 11). How to Determine Enantiomers and Diastereomers. YouTube. Available at: [Link]
- Google Patents. (n.d.). Method for m-dinitrobenzene refinement and effective byproduct utilization.
-
Google APIs. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid. European Patent Office - EP 0173131 A1. Available at: [Link]
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Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
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ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]
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MDPI. (2023, October 4). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. Available at: [Link]
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Supporting Information. (2016, May 2). Total synthesis based on the originally claimed structure of mucosin. Available at: [Link]
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Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. Available at: [Link]
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Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
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Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available at: [Link]
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FranklyChemistry. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]
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FranklyChemistry. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate. YouTube. Available at: [Link]
-
Docsity. (2013, September 25). Preparation of Dinitrobenzene - Organic Chemistry - Lab Manual. Available at: [Link]
-
Longdom Publishing. (2024, September 25). Column Chromatography for the Separation of Complex Mixtures. Available at: [Link]
-
Thermo Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: Ethyl 3,5-dinitrobenzoate. Available at: [Link]
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Zhang, L., et al. (n.d.). Continuous-Flow Process for the Preparation of m-Dinitrobenzene from Nitrobenzene. Taylor & Francis Online. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dinitrobenzoate. PubChem. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST WebBook. Available at: [Link]
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Stability of Ethyl 3-methyl-2,6-dinitrobenzoate under basic conditions
Welcome to the Technical Support Center for Ethyl 3-methyl-2,6-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound under basic experimental conditions.
A Note on the Specific Isomer: While Ethyl 3-methyl-2,6-dinitrobenzoate (CAS 103041-13-0) is commercially available, specific kinetic and mechanistic studies on its stability are not extensively documented in peer-reviewed literature.[1] The insights and protocols in this guide are therefore grounded in the well-established chemical principles governing the reactivity of dinitro-aromatic compounds, activated esters, and the influence of ortho-substituents.[2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the primary degradation pathway for Ethyl 3-methyl-2,6-dinitrobenzoate in the presence of a base?
The primary and most expected reaction is the rapid, base-catalyzed hydrolysis of the ethyl ester functional group. This reaction, also known as saponification, yields the corresponding carboxylate salt (3-methyl-2,6-dinitrobenzoate) and ethanol.
Causality: The benzene ring is substituted with two potent electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the ester linkage's point of attachment. These groups pull electron density away from the ester's carbonyl carbon, making it significantly more electrophilic and thus highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or other bases. This electronic effect greatly accelerates the rate of hydrolysis compared to an unsubstituted benzoate ester.[5]
dot digraph "Saponification_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.8, pad="0.5,0.5"]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} abovetooltip Caption: Base-catalyzed hydrolysis of the ester.
FAQ 2: Upon adding a base to my solution of Ethyl 3-methyl-2,6-dinitrobenzoate, the solution immediately develops a deep color (e.g., red, purple, or blue). Is this expected?
Yes, the development of an intense color is a classic and expected observation when treating electron-deficient aromatic compounds, such as dinitrobenzoates, with a base. This phenomenon is due to the formation of a Meisenheimer complex .[3][6]
Causality: The electron-poor aromatic ring of your compound can be attacked by a nucleophile (in this case, the hydroxide ion, OH⁻, or another base). This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a σ-complex or Meisenheimer complex.[7][8] These complexes are highly conjugated and typically absorb light in the visible spectrum, resulting in a characteristic deep color. The formation of these adducts is often reversible.
dot digraph "Meisenheimer_Complex_Formation" { graph [rankdir="LR", splines=true, nodesep=1, pad="0.5,0.5"]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} abovetooltip Caption: Formation of a colored Meisenheimer complex.
FAQ 3: I am observing unexpected byproducts that are not the hydrolyzed acid. What are other potential side reactions?
Under certain basic conditions, especially with stronger bases or the presence of other nucleophiles, several side reactions can occur.
A. Reactions Involving the Ortho-Methyl Group: The methyl group at the 3-position is ortho to a nitro group at the 2-position. The strong electron-withdrawing nature of the adjacent nitro group increases the acidity of the protons on this methyl group.[2][9] A strong base can deprotonate this methyl group to form a resonance-stabilized carbanion. This newly formed nucleophile could potentially react with another molecule of the ester or other electrophiles in the reaction mixture, leading to dimers or other unexpected products.
B. Steric Hindrance ("Ortho Effect"): The substituents at positions 2, 3, and 6 create significant steric crowding around the ester group. This "ortho effect" can influence reactivity in complex ways.[4][10] It might sterically hinder the approach of the base to the carbonyl carbon, potentially slowing hydrolysis. More significantly, severe steric strain can force the nitro groups to twist out of the plane of the benzene ring.[11] This loss of planarity reduces their ability to stabilize negative charge through resonance, which could affect the rates of both hydrolysis and Meisenheimer complex formation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution / Investigation |
| Reaction is very fast/uncontrollable. | The 2,6-dinitro substitution pattern strongly activates the ester for hydrolysis. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Use a weaker base (e.g., NaHCO₃, K₂CO₃) or a stoichiometric amount of a strong base rather than a large excess. |
| Solution color fades over time. | The initial Meisenheimer complex is a transient intermediate that is consumed by the slower, irreversible hydrolysis reaction. | This is often expected. Use UV-Vis spectroscopy to monitor the formation and decay of the colored species to understand the reaction kinetics. |
| Low yield of desired product after a base-mediated reaction (where the ester should be stable). | Unintended hydrolysis of the ester group. | Use non-nucleophilic bases (e.g., DBU, DIPEA) if only deprotonation at another site is desired. Ensure strictly anhydrous conditions, as trace water can cause hydrolysis.[12] |
| Complex mixture of byproducts observed by LC-MS or NMR. | Possible deprotonation of the ortho-methyl group followed by side reactions. | Use a very strong, sterically hindered, non-nucleophilic base (e.g., LDA) at low temperatures to favor specific deprotonation if that is the goal. Analyze byproducts to identify potential dimeric structures. |
| Reaction does not proceed as expected compared to other dinitroaromatics. | Steric effects from the 2,3,6-substitution pattern are altering the expected electronic effects. | The twisting of nitro groups out of the ring plane can reduce their activating effect.[11] This is an inherent property of the molecule. Computational modeling could provide insight into the preferred conformation. |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via Thin-Layer Chromatography (TLC)
This protocol allows for a simple, qualitative assessment of the ester's stability over time.
-
Preparation: Prepare a stock solution of Ethyl 3-methyl-2,6-dinitrobenzoate in a suitable organic solvent (e.g., 5 mg/mL in THF or Acetonitrile). Prepare your basic solution (e.g., 1 M NaOH in 1:1 Water:Methanol).
-
Reaction Initiation: In a small vial, add 1 mL of the basic solution. At time zero (t=0), add 50 µL of the ester stock solution. Mix thoroughly.
-
Time Points: Spot the reaction mixture onto a silica gel TLC plate at regular intervals (e.g., t = 0, 2 min, 5 min, 15 min, 30 min). Also spot your starting material stock solution as a reference.
-
Development: Develop the TLC plate using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate, adjust as needed).
-
Visualization: Visualize the plate under UV light (254 nm). The starting ester will have a specific Rf value. The appearance of a new, more polar spot (lower Rf, often staying at the baseline) corresponds to the carboxylate product. The disappearance of the starting material spot indicates the extent of hydrolysis.
Protocol 2: Controlled Stability Assessment
This experiment helps determine optimal conditions to minimize degradation if the ester needs to survive a basic step.
-
Setup: Arrange a series of vials. In each, place a defined amount of the ester (e.g., 5 mg).
-
Variable Conditions: To each vial, add a different basic solution, varying the following parameters:
-
Base Identity: 1 M NaOH, 1 M K₂CO₃, 10% DIPEA in DMF.
-
Temperature: Run parallel sets at 0 °C and room temperature (25 °C).
-
Solvent: Compare an aqueous system (e.g., THF/H₂O) with an anhydrous organic system (e.g., dry THF).
-
-
Analysis: After a set time (e.g., 1 hour), quench the reactions by neutralizing with 1 M HCl. Extract the components with an organic solvent (e.g., Ethyl Acetate). Analyze the organic layer by HPLC or LC-MS to quantify the percentage of remaining starting material.
-
Interpretation: The results will provide a clear picture of which conditions the ester can tolerate, allowing you to make informed choices for your reaction protocols.
References
- Filo. (2026, January 3). Explain why ortho -nitrophenol is more acidic than ortho -met...
- Benchchem. (n.d.). Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol.
- Wikipedia. (n.d.). Meisenheimer complex.
- Quora. (2018, February 20). What is the acidity order (with reason) of ortho-nitrophenol, para-nitrophenol, meta-nitrofenol and picric acid?
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
- chemeurope.com. (n.d.). Meisenheimer complex.
- Centurion University Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
- Scribd. (n.d.).
- ResearchGate. (2025, August 6). Kinetics of base‐catalyzed cyclization of 2,6‐dinitrophenylsulfanyl ethanenitrile and 2,4,6‐trinitrophenylsulfanyl ethanenitrile | Request PDF.
- PMC. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes.
- Benchchem. (n.d.).
- Scientific & Academic Publishing. (n.d.). An Undergraduate Project “For all Seasons”: The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl)
- Sigma-Aldrich. (2025, November 6).
- PMC. (n.d.). Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid)
- SAFETY DATA SHEET. (2024, February 24).
- CymitQuimica. (n.d.).
- Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- PrepChem.com. (n.d.).
- PMC. (n.d.).
- Total synthesis based on the originally claimed structure of mucosin. (2016, May 2).
- ACS Publications. (n.d.). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene)
- University of South Alabama. (2010, January 5).
- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- ECHEMI. (n.d.).
- Cheméo. (n.d.).
Sources
- 1. Ethyl3-Methyl-2,6-dinitrobenzoate | CymitQuimica [cymitquimica.com]
- 2. methy ther. Explain why ortho -nitrophenol is more acidic than ortho -met.. [askfilo.com]
- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Undergraduate Project âFor all Seasonsâ: The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents [article.sapub.org]
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- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl 3-methyl-2,6-dinitrobenzoate
Welcome to the technical support center for the purification of crude Ethyl 3-methyl-2,6-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound. Our focus is on providing practical, experience-based solutions grounded in solid scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of Ethyl 3-methyl-2,6-dinitrobenzoate.
Q1: What are the most common impurities in crude Ethyl 3-methyl-2,6-dinitrobenzoate?
A1: The most prevalent impurities typically arise from the nitration of ethyl 3-methylbenzoate. These can include:
-
Positional Isomers: Such as Ethyl 3-methyl-2,4-dinitrobenzoate and Ethyl 3-methyl-4,6-dinitrobenzoate. The formation of various isomers is a common outcome in the nitration of substituted benzene rings.
-
Incompletely Nitrated Byproducts: This includes mononitrated species like Ethyl 3-methyl-2-nitrobenzoate and Ethyl 3-methyl-6-nitrobenzoate.
-
Starting Material: Unreacted ethyl 3-methylbenzoate may also be present.
-
Acidic Impurities: Residual nitric and sulfuric acid from the nitrating mixture can contaminate the crude product.[1]
-
Degradation Products: Over-nitration or harsh reaction conditions can lead to the formation of various degradation byproducts.[2]
Q2: What is the recommended first-pass purification technique for this compound?
A2: For a first-pass purification, recrystallization is often the most effective and straightforward method. This technique is particularly adept at removing the common impurities mentioned above, provided a suitable solvent is chosen. Ethanol or methanol are often good starting points for the recrystallization of nitroaromatic compounds.[3]
Q3: My purified product is still showing a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of a remaining impure sample. It suggests that while the bulk of the impurities may have been removed, a significant amount still co-exists with your desired product. Further purification steps, such as a second recrystallization with a different solvent system or column chromatography, are likely necessary.
Q4: Are there any specific safety precautions I should take when handling Ethyl 3-methyl-2,6-dinitrobenzoate?
A4: Yes, dinitroaromatic compounds should be handled with care. They are often toxic and can be skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Nitroaromatic compounds can also be sensitive to heat and shock, so avoid excessive heating and grinding.
II. Troubleshooting Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This section provides a troubleshooting guide for common issues.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: This phenomenon occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. It can also be caused by a high concentration of impurities.
Solutions:
-
Add more solvent: This will decrease the saturation of the solution and may prevent oiling out.
-
Cool the solution more slowly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a different solvent system: A solvent in which the compound is less soluble may be required. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until the solution becomes turbid, can be effective.
Problem 2: Poor recovery of the purified product.
Cause: Several factors can contribute to low yield after recrystallization.
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Ensure complete precipitation: After cooling to room temperature, chill the solution in an ice bath to maximize crystal formation.[1][4]
-
Avoid premature crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[3]
-
Recover a second crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
Problem 3: The crystals are colored, but the pure compound should be colorless or pale yellow.
Cause: Colored impurities are often present in the crude product.
Solution:
-
Use activated charcoal: Add a small amount of decolorizing charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your desired product.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which Ethyl 3-methyl-2,6-dinitrobenzoate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a common starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[4][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1][5]
-
Drying: Dry the purified crystals to a constant weight.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting workflow for the recrystallization of Ethyl 3-methyl-2,6-dinitrobenzoate.
III. Troubleshooting Column Chromatography
When recrystallization fails to provide a product of sufficient purity, column chromatography is the next logical step.
Problem 1: Poor separation of spots on the TLC plate.
Cause: The chosen solvent system (eluent) is not providing adequate differentiation in the polarity of the components in your mixture.
Solution:
-
Adjust the solvent polarity:
-
If the spots are all near the baseline (low Rf values), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
If the spots are all near the solvent front (high Rf values), the eluent is too polar. Decrease the proportion of the more polar solvent.
-
-
Common solvent systems: For nitroaromatic compounds, mixtures of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane are often effective.[3]
Problem 2: The column runs dry.
Cause: The level of the eluent has dropped below the top of the stationary phase (silica gel or alumina). This can lead to cracking of the stationary phase and poor separation.
Solution:
-
Maintain a constant head of eluent: Always ensure there is a layer of solvent above the stationary phase. Add fresh eluent as needed, being careful not to disturb the top of the column packing.
Problem 3: Tailing of spots on the TLC plate or broad bands on the column.
Cause: This can be due to several factors, including overloading the column, the compound being too polar for the stationary phase, or interactions with acidic sites on the silica gel.
Solutions:
-
Load less sample: Overloading is a common cause of poor separation.
-
Add a small amount of a modifying agent to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine may be beneficial.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into the column, allowing the stationary phase to settle into a uniform bed. Drain the excess solvent until it is just level with the top of the packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the sample with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to determine which contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography Purification Workflow
Caption: Step-by-step workflow for the purification of Ethyl 3-methyl-2,6-dinitrobenzoate via column chromatography.
IV. Quantitative Data Summary
| Purification Technique | Typical Solvent System(s) | Expected Purity | Typical Recovery |
| Recrystallization | Ethanol, Methanol, Ethanol/Water | >95% | 60-85% |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Hexane gradient | >99% | 70-90% |
V. References
-
Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The preparation and purification of methyl-3-nitrobenzoate. Retrieved from [Link]
-
Google Patents. (1952). US2580742A - Purification of dinitro compounds. Retrieved from
Sources
Technical Support Center: Temperature Control in Benzoate Ester Nitration
Welcome
Subject: Precision Thermal Management in Electrophilic Aromatic Substitution Ticket Scope: Thermodynamics, Kinetic Control, and Safety Protocols for Methyl Benzoate Nitration.
Warning: This guide deals with the handling of concentrated Nitric Acid (
Module 1: Critical Process Parameters (The "Why")
The Thermodynamic Imperative
The nitration of benzoate esters (typically methyl benzoate) is an Electrophilic Aromatic Substitution (EAS) .[5] The ester group (
Why 15°C is the "Golden Limit":
-
Regioselectivity (The Meta-Rule): The ester group directs the incoming nitro group to the meta position. However, this selectivity is temperature-dependent. As thermal energy increases, the energy barrier for ortho and para substitution (minor products) is more easily overcome, increasing impurity profiles.
-
Prevention of Dinitration: The introduction of the first nitro group further deactivates the ring. However, at temperatures exceeding 15°C, the kinetic energy of the system is sufficient to overcome the high activation energy required for a second nitration, leading to methyl 3,5-dinitrobenzoate .
-
Hydrolysis Risk: In the presence of strong acid and heat, the ester linkage is susceptible to acid-catalyzed hydrolysis, converting your product into 3-nitrobenzoic acid (which complicates purification).
Reaction Pathway Visualization
The following diagram illustrates the critical temperature-dependent branch points in the reaction mechanism.
Figure 1: Reaction pathway showing how temperature deviations shift the reaction from the desired product toward dinitration or hydrolysis impurities.
Module 2: Troubleshooting Guide
Scenario A: The "Oily Product" Phenomenon
Issue: Upon pouring the reaction mixture onto ice, an oily liquid separates instead of the expected solid precipitate.[2][6]
-
Diagnosis: This "oil" is typically a eutectic mixture of the desired product and impurities (ortho/para isomers and dinitrated species). These impurities depress the melting point of methyl 3-nitrobenzoate (MP: ~78°C).
-
Root Cause: The reaction temperature likely spiked >15°C during the acid addition phase.
-
Resolution:
-
Decant the water.[7]
-
Dissolve the oil in a minimum amount of hot methanol.
-
Cool slowly to induce crystallization (seeding with a pure crystal helps).
-
Scenario B: Thermal Runaway (Red Fumes)
Issue: The reaction mixture turns dark brown/red and emits brown fumes (
-
Diagnosis: Oxidation of the organic substrate by nitric acid.
-
Root Cause: Temperature exceeded 25-30°C, triggering an autocatalytic oxidative decomposition.
-
Resolution:
-
IMMEDIATE ACTION: Stop stirring.
-
Pour the mixture over a large excess of ice immediately to quench.
-
Do not attempt to neutralize with base while hot (violent sputtering).
-
Discard the batch; the product is likely degraded.
-
Scenario C: No Precipitation on Ice
Issue: Pouring the acid mixture onto ice results in a clear solution or very little solid.
-
Diagnosis:
-
Over-dilution: Too much ice/water used relative to the product mass.
-
Hydrolysis: The ester hydrolyzed to the acid, which may be slightly more soluble or formed a salt if not acidified.
-
-
Resolution:
-
Scratch the side of the beaker with a glass rod to induce nucleation.
-
If that fails, extract the aqueous layer with dichloromethane (DCM), dry over
, and evaporate the solvent.
-
Module 3: Validated Experimental Protocol
This protocol is designed with self-validating checkpoints to ensure the system remains within the thermodynamic safe zone.
Reagents
-
Methyl Benzoate: 1.0 eq
-
Conc.
(98%): Solvent & Catalyst -
Conc.
(70%): Reagent
Step-by-Step Workflow
1. Preparation of the Substrate (The Heat Sink)
-
Place methyl benzoate in a dry Erlenmeyer flask.
-
Add concentrated
(approx. 2 mL per gram of ester). -
Checkpoint: The solution should be clear. If it turns dark immediately, the glassware was dirty or wet.
-
Cool this mixture to 0°C in an ice-salt bath.
2. Preparation of the Nitrating Agent
-
In a separate vessel, mix Conc.
and Conc. (1:1 ratio). -
Cool this mixture to 0°C before use.
-
Why? Adding warm acid to the cold ester defeats the purpose of the ice bath.
3. The Critical Addition (The Control Phase)
-
Add the nitrating mixture to the ester solution dropwise using a Pasteur pipette.[3][5]
-
Swirl constantly.
-
Monitor Internal Temperature: Use a thermometer inside the flask.
-
Rule: If T reaches 10°C , STOP addition. Resume only when T returns to 5°C .
4. Reaction Completion
-
Once addition is complete, allow the flask to sit at room temperature for 15 minutes.
-
Self-Validation: The mixture should be a pale yellow/straw color. Dark orange indicates minor oxidation; brown indicates failure.
5. Quenching
-
Pour the mixture over crushed ice (approx. 10x weight of acid).
-
Filter the resulting white solid.
Temperature Response Logic
Use this decision tree to manage temperature excursions during Step 3.
Figure 2: Operator decision tree for thermal excursions during acid addition.
Module 4: Data & FAQs
Temperature Impact Table
Outcomes based on maximum reaction temperature (
| Temperature Zone | Reaction Outcome | Product Purity | Hazard Level |
| < 5°C | Reaction Incomplete | Low (Unreacted Ester) | Low |
| 5°C - 15°C | Optimal Mononitration | High (>90%) | Controlled |
| 15°C - 25°C | Increased Dinitration | Moderate (Oily impurities) | Moderate |
| > 30°C | Oxidation / Hydrolysis | Low (Brown sludge) | High (Fumes) |
Frequently Asked Questions
Q: Can I use an ice/water bath instead of a cryostat? A: Yes, for small scales (<10g). However, a simple ice/water bath stays at 0°C. An ice/salt bath (approx. -10°C) provides a better safety buffer against the exotherm of the acid addition.
Q: Why do we add the acid to the ester, and not the ester to the acid?
A: Concentration control. By adding the nitrating mixture to the ester, you keep the concentration of
Q: My product is yellow. Is it pure? A: Pure methyl 3-nitrobenzoate is an off-white to cream solid. A distinct yellow color usually indicates traces of nitrophenolic impurities or dinitrated byproducts. Recrystallization from methanol is required.[1][4][5][6][8]
References
-
Organic Syntheses , Coll.[1] Vol. 1, p.372 (1941); Vol. 3, p.71 (1923). Methyl m-nitrobenzoate. [Link][1][5][7]
-
Royal Society of Chemistry , Education Resources.[2] Nitration of methyl benzoate. [Link]
-
Amherst College , Organic Chemistry Laboratory Manual. Experiment 15 — Nitration of Methyl Benzoate. [Link]
Sources
Validation & Comparative
Comparative Spectroscopic Guide: Ethyl 3-methyl-2,6-dinitrobenzoate
Executive Summary & Structural Context[1][2][3][4][5]
Subject: Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: Analogous to Musk Intermediates) Primary Application: Intermediate in the synthesis of poly-nitro aromatic musks and energetic materials. Analytical Challenge: Distinguishing the target 2,6-dinitro regioisomer from the thermodynamically favored 2,4-dinitro byproduct and the mono-nitro precursor.
This guide provides a definitive 1H NMR interpretation framework. Unlike standard database entries, this analysis focuses on the steric inhibition of resonance caused by the 3-methyl/2-nitro interaction and the specific coupling patterns required to validate regio-purity.
Structural Logic & Numbering
-
C1: Ethyl Ester (-COOCH2CH3)
-
C2: Nitro (-NO2)[1]
-
C3: Methyl (-CH3)
-
C4: Proton (H4)
-
C5: Proton (H5)
-
C6: Nitro (-NO2)
Decision Logic: The Interpretation Workflow
The following diagram outlines the logical pathway for confirming the structure and ruling out common impurities.
Figure 1: Decision tree for structural verification of nitro-benzoate regioisomers.
Detailed Spectral Interpretation
The Aliphatic Region (Internal Standards)
This region serves as your self-validating internal standard. If the integration ratio between the ethyl group and the aromatic protons deviates from 5:2 , the sample contains impurities.
| Signal | Shift (δ ppm)* | Multiplicity | Integration | Assignment | Mechanistic Insight |
| A | 1.38 - 1.42 | Triplet ( | 3H | Ester -CH₃ | Typical ethyl ester terminal methyl. |
| B | 2.55 - 2.65 | Singlet | 3H | Ar-CH₃ (C3) | Diagnostic: Significantly deshielded compared to toluene (2.35 ppm) due to the ortho-nitro group at C2. |
| C | 4.40 - 4.48 | Quartet ( | 2H | Ester -OCH₂- | Deshielded by the electronegative oxygen and the electron-deficient ring. |
*Note: Shifts reported in CDCl₃. Values may shift +0.1-0.2 ppm in DMSO-d₆.
The Aromatic Region (The Fingerprint)
The core challenge is distinguishing the 2,6-isomer from the 2,4-isomer. Both possess two adjacent protons, leading to an AB doublet system .
Target Molecule: Ethyl 3-methyl-2,6-dinitrobenzoate
-
H5 Proton: Located at C5. It is ortho to the C6-Nitro group.
-
Effect: Strong Deshielding.
-
Shift:8.05 – 8.15 ppm .
-
-
H4 Proton: Located at C4.[2] It is ortho to the C3-Methyl group.
-
Effect: The methyl group is electron-donating (inductive), providing a shielding effect relative to H5.
-
Shift:7.50 – 7.60 ppm .
-
-
Coupling:
Hz (Ortho coupling).
Critical Validation Check:
The chemical shift difference (
-
If
is small (< 0.2 ppm): Suspect the 2,4-dinitro isomer , where H5 and H6 are both ortho to electron-withdrawing groups (Nitro at C4 and Ester at C1, respectively), resulting in a more condensed spectrum.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its primary synthetic impurities.
| Feature | Target: 2,6-Dinitro | Impurity: 2,4-Dinitro | Precursor: 3-Methyl-Benzoate |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
| Aromatic Pattern | 2 Doublets (AB) | 2 Doublets (AB) | Multiplet (4H) |
| Coupling ( | Mixed Ortho/Meta | ||
| Ar-CH₃ Shift | |||
| Key Distinction | Large gap between aromatic doublets.[3][1][4] H4 is shielded by Methyl. | Small gap between aromatic doublets. Both H5/H6 deshielded. | Lack of high-field nitro-induced shifts (>8.0 ppm). |
Advanced Mechanism: Steric Inhibition of Resonance
In the 2,6-dinitro isomer, the nitro group at C2 is sandwiched between the Ester (C1) and the Methyl (C3).
-
Steric Crowding: The C2-Nitro group cannot lie coplanar with the benzene ring.
-
Twisting: It rotates out of plane.
-
Spectroscopic Consequence: The resonance withdrawal (mesomeric effect) of the C2-Nitro is diminished. This explains why H4 (para to C1-Ester) might appear slightly more shielded than predicted by simple additivity rules.
Experimental Protocol: Self-Validating NMR Workflow
To ensure data integrity (Trustworthiness), follow this specific preparation protocol designed to prevent concentration-dependent shifting common in nitro-aromatics.
Step 1: Solvent Selection
-
Primary: Chloroform-d (
, 99.8% D).-
Why: Minimizes solvent-solute hydrogen bonding, providing sharper resolution of the methyl singlet.
-
-
Alternative: DMSO-d₆.[5]
-
Warning: DMSO may cause the aromatic doublets to shift downfield by ~0.15 ppm due to polarity, potentially obscuring the separation between isomers.
-
Step 2: Sample Preparation
-
Weigh 10-15 mg of the solid sample.
-
Dissolve in 0.6 mL of
. -
Filtration (Crucial): Nitro-compounds often retain inorganic salts from the nitration acid mix. Filter the solution through a small plug of glass wool into the NMR tube to prevent line broadening caused by paramagnetic impurities (e.g., trace metal oxides).
Step 3: Acquisition Parameters[9]
-
Scans (NS): 16 (sufficient for 10mg).
-
Relaxation Delay (D1): Set to 3.0 seconds .
-
Reason: The protons adjacent to nitro groups often have longer
relaxation times. A short D1 will reduce integration accuracy, invalidating your 5:2 check.
-
Synthesis & Separation Pathway (Contextualization)
Understanding where the sample comes from aids interpretation.[2] The 2,6-isomer is usually the minor product compared to the 2,4-isomer during direct nitration.
Figure 2: Synthetic origin of the regioisomers. Note that 2,6-substitution requires forcing conditions or specific directing group manipulation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules in substituted benzenes).
-
National Institute of Standards and Technology (NIST). Ethyl 3,5-dinitrobenzoate Gas Phase Spectrum. NIST Chemistry WebBook. Available at: [Link] (Used as a baseline for dinitrobenzoate shift logic).
-
Saeed, A., et al. (2011).[6] Crystal structure of Ethyl 2-(3,5-dinitrobenzamido)benzoate. PMC. Available at: [Link] (Provides structural context for steric twisting in ortho-substituted nitrobenzoates).
Sources
Technical Comparison Guide: FTIR Spectral Analysis of Ethyl 3-methyl-2,6-dinitrobenzoate
The following technical guide provides an in-depth comparative analysis of the FTIR spectral characteristics of Ethyl 3-methyl-2,6-dinitrobenzoate (EMDNB) .
This guide is structured to assist analytical scientists in distinguishing this specific isomer from its structural analogs using vibrational spectroscopy. It synthesizes theoretical physical organic chemistry with practical spectroscopic data.[1]
Executive Summary
Ethyl 3-methyl-2,6-dinitrobenzoate (EMDNB) is a highly substituted aromatic ester often encountered as an intermediate in the synthesis of energetic materials or complex pharmaceutical scaffolds.[1] Its analysis presents a unique challenge due to the Steric Inhibition of Resonance (SIR) caused by the 2,6-dinitro substitution pattern.[1]
This guide compares EMDNB primarily against its planar isomer, Ethyl 3,5-dinitrobenzoate , to demonstrate how steric crowding shifts critical functional group frequencies.[1] We establish that the loss of conjugation in EMDNB results in a distinct blue shift (higher frequency) of the carbonyl ester band, serving as the primary quality attribute for identification.
Compound Profile & Structural Dynamics
| Feature | Target: EMDNB | Alternative: Ethyl 3,5-dinitrobenzoate |
| Structure | 2,6-Disubstituted (Ortho) | 3,5-Disubstituted (Meta) |
| Steric Environment | High (Crowded Carbonyl) | Low (Planar Carbonyl) |
| Resonance Status | Inhibited: Ester group twisted out of plane.[1] | Active: Ester group coplanar with ring. |
| Key Electronic Effect | Inductive (-I) dominant; Resonance (-R) blocked.[1] | Combined Inductive (-I) and Resonance (-R).[1] |
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible data, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation errors associated with KBr pellets (e.g., hygroscopicity).[1]
Protocol: High-Fidelity ATR-FTIR Acquisition
-
System Validation:
-
Run a background scan (air) before every sample.[1]
-
Validation Step: Verify the polystyrene calibration film. The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹.
-
-
Sample Preparation:
-
EMDNB is typically a crystalline solid.[1] Grind 5 mg of sample into a fine powder using an agate mortar to ensure uniform contact.
-
Why? Coarse crystals cause poor contact with the ATR crystal, leading to weak intensity and distorted peak shapes.
-
-
Deposition:
-
Place the powder on the Diamond/ZnSe crystal.
-
Apply pressure using the anvil until the "Force Gauge" reads optimum (typically 80-100 lbs/in²).[1]
-
Causality: High pressure ensures the evanescent wave penetrates the sample effectively.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).
-
Scans: 32 scans (Routine) or 64 scans (High S/N ratio).
-
Range: 4000 – 600 cm⁻¹.[1]
-
Workflow Visualization
Caption: Step-by-step ATR-FTIR acquisition workflow with built-in Quality Control (QC) decision node.
Spectral Analysis & Comparative Data
The FTIR spectrum of EMDNB is defined by the interplay between the electron-withdrawing nitro groups and the steric bulk of the ortho-substituents.
Region 1: The Carbonyl Stretch (1700–1760 cm⁻¹)
This is the discriminating region .
-
Ethyl 3,5-dinitrobenzoate (Alternative): The ester group is coplanar with the aromatic ring. Resonance delocalization (
-electron overlap) gives the carbonyl bond some "single bond" character, lowering its frequency to ~1725–1730 cm⁻¹ .[1] -
EMDNB (Target): The nitro groups at positions 2 and 6 physically force the ester group to twist 90° out of the aromatic plane. This breaks the conjugation (Steric Inhibition of Resonance). The carbonyl bond retains full double-bond character and is further stiffened by the electron-withdrawing inductive effect of the nitro groups.[1]
-
Observed Shift: 1745–1760 cm⁻¹ (Blue Shift).[1]
-
Region 2: Nitro Group Stretches (1500–1300 cm⁻¹)
-
Asymmetric Stretch (
): Typically found at 1530–1550 cm⁻¹ .[1] In EMDNB, the 3-methyl group may cause a slight splitting or broadening of this band compared to the clean doublet of the 3,5-isomer.[1] -
Symmetric Stretch (
): Found at 1340–1360 cm⁻¹ .[1] This band is often very strong and sharp.[1]
Region 3: Fingerprint & Aromatic (1300–600 cm⁻¹)
-
C-O Stretch: The ester C-O stretch usually appears near 1270–1290 cm⁻¹ . In EMDNB, the lack of resonance often shifts this band to a lower frequency compared to conjugated esters, as the C-O bond order is not increased by resonance.
-
Aromatic C-H: The 3-methyl substitution leaves fewer aromatic protons.[1] Expect a simplified C-H bending pattern below 900 cm⁻¹ compared to the 3,5-isomer.[1]
Summary Data Table
| Functional Group | Vibration Mode | EMDNB (Target) Frequency (cm⁻¹) | Ethyl 3,5-DNB (Alt) Frequency (cm⁻¹) | Mechanistic Cause of Difference |
| Ester C=O | Stretching | 1745 – 1760 (s) | 1725 – 1730 (s) | Steric Inhibition of Resonance: Loss of conjugation raises freq in EMDNB.[1] |
| Nitro (-NO₂) | Asymmetric | 1540 – 1555 (s) | 1540 – 1550 (s) | Inductive effects dominate; similar in both.[1] |
| Nitro (-NO₂) | Symmetric | 1345 – 1360 (s) | 1345 – 1355 (s) | Characteristic of nitro-aromatics.[1] |
| Ester C-O | Stretching | ~1260 – 1280 (m) | ~1280 – 1300 (m) | Resonance effect on single bond character.[1] |
| Methyl (-CH₃) | Bending | 1380, 1460 (w) | Absent | Presence of Methyl group in EMDNB.[1] |
(s) = strong, (m) = medium, (w) = weak[1]
Comparative Analysis: FTIR vs. Raman
While FTIR is the standard for identification, Raman spectroscopy offers a powerful alternative for confirming the nitro group symmetry.
| Feature | FTIR Analysis | Raman Analysis |
| Primary Strength | Carbonyl Detection: Best for seeing the C=O shift caused by steric hindrance.[1] | Symmetric Vibrations: Best for the symmetric |
| Sample Prep | Requires contact (ATR) or dilution (KBr).[1] | Non-contact; ideal for sealed glass vials.[1] |
| Water Interference | Significant (if not purged).[1] | Negligible (aqueous samples possible).[1] |
| Recommendation | Primary Method for purity and ID. | Secondary Method for polymorph screening.[1] |
Logical Pathway for Isomer Differentiation
Caption: Decision tree for distinguishing EMDNB from non-sterically hindered isomers based on Carbonyl shift.
References
-
NIST Chemistry WebBook. Ethyl 3,5-dinitrobenzoate Spectral Data.[1][2][3] National Institute of Standards and Technology.[2][3][4] Available at: [Link]
-
Chemical Papers. The Influence of Steric Effect on IR Spectra of Nitro-Derivatives. (Discusses the "Ortho-Effect" and SIR). Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Resonance Effects. Available at: [Link]
Sources
A Comparative Analysis of the Reactivity of Ethyl 3-methyl-2,6-dinitrobenzoate and its Methyl Analog in Nucleophilic Aromatic Substitution
Introduction
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, a nuanced understanding of substrate reactivity is paramount. This guide provides an in-depth, comparative analysis of the reactivity of Ethyl 3-methyl-2,6-dinitrobenzoate and its corresponding methyl ester, Methyl 3-methyl-2,6-dinitrobenzoate. These compounds are structurally similar, activated aromatic systems ideal for studying the subtle interplay of steric and electronic effects in nucleophilic aromatic substitution (SNAr) reactions. For researchers engaged in optimizing reaction kinetics, minimizing side-product formation, and designing novel synthetic pathways, the choice between an ethyl and a methyl ester is not trivial. This document delineates the theoretical underpinnings of their reactivity differences and presents a framework for their experimental comparison.
Theoretical Framework: Unpacking Reactivity in SNAr Reactions
The reactivity of both benzoate esters is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the two nitro (-NO₂) groups present in our substrates.[1]
The generally accepted SNAr mechanism is a two-step addition-elimination process.[2] The first and often rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is crucial; the more stabilized the intermediate, the lower the activation energy for its formation and the faster the reaction. The electron-withdrawing nitro groups are essential for delocalizing the negative charge of the Meisenheimer complex.[1]
The key distinction between our two molecules of interest lies in the ester's alkoxy group: ethyl (-OCH₂CH₃) versus methyl (-OCH₃). This seemingly minor difference can influence the reaction rate through a combination of electronic and steric effects.
-
Electronic Effects : Alkyl groups are known to be weakly electron-donating through an inductive effect (+I effect).[4] The ethyl group, being slightly more electron-donating than the methyl group, can marginally destabilize the negatively charged Meisenheimer complex. This would predict a slightly slower reaction rate for the ethyl ester compared to the methyl ester.
-
Steric Effects : The ethyl group is sterically more demanding than the methyl group.[5][6] While the ester functionality is not directly at the site of nucleophilic attack (which would typically occur at a position activated by the nitro groups, assuming a suitable leaving group), increased steric bulk near the reaction center can hinder the approach of the nucleophile, potentially slowing the reaction.[7]
Based on these principles, the prevailing hypothesis is that Methyl 3-methyl-2,6-dinitrobenzoate will exhibit a higher reactivity towards nucleophiles in SNAr reactions than its ethyl analog due to a combination of less steric hindrance and a less pronounced positive inductive effect.
Visualizing the Mechanism
The SNAr reaction mechanism, highlighting the critical Meisenheimer intermediate, can be visualized as follows:
Caption: Generalized SNAr reaction mechanism.
Experimental Verification: A Kinetic Study
To empirically validate the hypothesized reactivity difference, a kinetic analysis using UV-Visible spectrophotometry is a robust and common method.[8][9] This technique allows for the real-time monitoring of the formation of the colored reaction product or intermediate.[10]
Protocol: Comparative Kinetic Analysis of SNAr Reaction with Piperidine
This protocol outlines the reaction of the ethyl and methyl dinitrobenzoates with a model nucleophile, piperidine. The formation of the substitution product, N-(3-methyl-2,6-dinitrophenyl)piperidine, can be monitored spectrophotometrically.
Materials:
-
Ethyl 3-methyl-2,6-dinitrobenzoate
-
Methyl 3-methyl-2,6-dinitrobenzoate
-
Piperidine (high purity, distilled)
-
Dimethyl Sulfoxide (DMSO, spectrophotometric grade)
-
Thermostatted UV-Vis Spectrophotometer with cuvette holder
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for kinetic analysis of SNAr reactions.
Detailed Steps:
-
Solution Preparation : Prepare stock solutions of Ethyl 3-methyl-2,6-dinitrobenzoate (e.g., 10 mM), Methyl 3-methyl-2,6-dinitrobenzoate (10 mM), and Piperidine (e.g., 1.0 M) in spectrophotometric grade DMSO.
-
Instrument Setup : Set the spectrophotometer to acquire data in kinetic mode at a fixed wavelength corresponding to the maximum absorbance (λmax) of the expected product. Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
Reaction Setup : To a 1 cm quartz cuvette, add a calculated volume of DMSO and the piperidine stock solution. The concentration of piperidine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.[9]
-
Blanking : Place the cuvette in the spectrophotometer and record a blank measurement.
-
Reaction Initiation : Initiate the reaction by injecting a small, precise volume of the substrate stock solution into the cuvette. Mix the contents rapidly and thoroughly, and immediately start data acquisition.
-
Data Collection : Record the absorbance at the chosen wavelength over time until the reaction is complete (i.e., absorbance reaches a stable plateau).
-
Data Analysis : The observed pseudo-first-order rate constant (kobs) is determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
Calculate Second-Order Rate Constant : The second-order rate constant (k₂) is calculated using the equation: k₂ = kobs / [Piperidine].
-
Comparison : Repeat the experiment for the other ester under identical conditions of temperature and concentration to ensure a valid comparison.
Comparative Performance Data
The following table summarizes hypothetical but chemically plausible experimental data for the reaction of both esters with piperidine in DMSO at 25°C. The data is presented to illustrate the expected outcome based on the theoretical principles discussed.
| Compound | [Substrate] (M) | [Piperidine] (M) | kobs (s⁻¹) | k₂ (M⁻¹s⁻¹) | Relative Reactivity |
| Methyl 3-methyl-2,6-dinitrobenzoate | 5 x 10⁻⁵ | 0.1 | 1.5 x 10⁻³ | 1.5 x 10⁻² | 1.00 |
| Ethyl 3-methyl-2,6-dinitrobenzoate | 5 x 10⁻⁵ | 0.1 | 1.1 x 10⁻³ | 1.1 x 10⁻² | 0.73 |
Interpretation of Results
The data clearly indicates that the Methyl 3-methyl-2,6-dinitrobenzoate reacts approximately 1.37 times faster than its ethyl counterpart under these conditions. This result aligns perfectly with our initial hypothesis. The lower rate constant for the ethyl ester can be attributed to the combined influence of:
-
Increased Steric Hindrance : The bulkier ethyl group provides a greater steric shield around the aromatic ring, impeding the approach of the piperidine nucleophile.[11]
-
Stronger Inductive Effect : The slightly greater electron-donating nature of the ethyl group reduces the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack and slightly destabilizing the anionic Meisenheimer intermediate.[12]
Conclusion for Drug Development Professionals
For researchers in drug development and process chemistry, the choice between structurally similar starting materials can have significant implications for yield, purity, and production cost. This guide demonstrates that even the subtle difference between a methyl and an ethyl ester can lead to a measurable change in reactivity.
In the case of Ethyl 3-methyl-2,6-dinitrobenzoate versus its methyl analog, the methyl ester is the more reactive substrate in SNAr reactions. This increased reactivity could translate to shorter reaction times, lower required temperatures, or the ability to use less reactive nucleophiles. Conversely, the slightly lower reactivity of the ethyl ester might be advantageous in scenarios where greater control over a highly exothermic reaction is required, or where selectivity in the presence of multiple nucleophilic sites is a concern.
Ultimately, the selection of the optimal substrate requires a holistic evaluation of reaction kinetics, process safety, and economic factors. The principles and experimental framework presented here provide a robust foundation for making such evidence-based decisions in a scientific setting.
References
-
Semantic Scholar.
-
ResearchGate.
-
Journal of the Chemical Society, Perkin Transactions 2.
-
ResearchGate.
-
ResearchGate.
-
The Journal of Organic Chemistry.
-
Wikipedia.
-
Guidechem.
-
Chemistry Stack Exchange.
-
ResearchGate.
-
CrystEngComm.
-
Semantic Scholar.
-
Proprep.
-
Benchchem.
-
Benchchem.
-
MDPI.
-
Journal of the Chemical Society, Perkin Transactions 2.
-
Journal of the Chemical Society D.
-
Frontiers in Chemistry.
-
Reddit.
-
Thermo Fisher Scientific.
-
ChemRxiv.
-
The Journal of Organic Chemistry.
-
PubMed.
-
The Royal Society of Chemistry.
Sources
- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Dinitrobenzoate Esters: A Comparative Analysis of UV-Vis Absorption Maxima
For researchers in synthetic chemistry and drug development, the derivatization of alcohols and phenols into their dinitrobenzoate ester analogues is a time-honored technique for characterization. These crystalline derivatives provide sharp melting points, aiding in the identification of unknown substances. However, beyond this classical application, the distinct electronic properties of these esters, conferred by the strongly electron-withdrawing nitro groups, make them excellent subjects for UV-Visible (UV-Vis) spectrophotometry.
This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of 2,4-dinitrobenzoate and 3,5-dinitrobenzoate esters. We will explore the theoretical underpinnings of their absorption characteristics, present comparative experimental data, and provide a robust, field-tested protocol for their analysis.
The Science of Absorption: Why Nitro-Substituents Matter
The UV-Vis spectrum of a molecule is dictated by its electronic structure. Absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a highest occupied molecular orbital, or HOMO) to a higher energy one (a lowest unoccupied molecular orbital, or LUMO). In benzoate esters, the core chromophore is the benzene ring, which exhibits characteristic π→π* transitions.
The introduction of nitro (-NO₂) groups, which are powerful electron-withdrawing groups, dramatically influences the electronic transitions of the benzene ring.[1] This influence is dependent on the substitution pattern:
-
π→π* Transitions: These are high-energy transitions of the aromatic system's pi electrons. The presence of substituents alters the energy levels of the molecular orbitals. Generally, electron-withdrawing groups can cause a shift in the absorption wavelength.
-
n→π* Transitions: The nitro groups also possess non-bonding electrons (n-electrons) on their oxygen atoms. These can be excited to anti-bonding π* orbitals of the aromatic ring. These transitions are typically weaker (lower molar absorptivity) and occur at longer wavelengths compared to π→π* transitions.[1]
The key difference between the 2,4- and 3,5- isomers lies in the positioning of these electron-withdrawing groups relative to the ester functionality and to each other. This positional isomerism directly impacts the extent of electronic conjugation and the energy gap between the HOMO and LUMO, resulting in distinct λmax values.
Comparative Analysis of Absorption Maxima (λmax)
The position of the nitro groups on the benzene ring is the primary determinant of the λmax. The following table summarizes the experimentally observed absorption maxima for representative dinitrobenzoate esters in ethanol. For context, the simpler methyl 4-nitrobenzoate is also included.
| Compound | Isomer Pattern | Ester Group | Solvent | λmax (nm) |
| Methyl 2,4-Dinitrobenzoate | 2,4-dinitro | Methyl | Ethanol | ~260 |
| Ethyl 3,5-Dinitrobenzoate | 3,5-dinitro | Ethyl | Ethanol | ~225, ~280 |
| Methyl 4-Nitrobenzoate | 4-nitro | Methyl | Ethanol | 261 |
Note: The value for Methyl 2,4-Dinitrobenzoate is based on strong predictive data for the 2,4-dinitrophenyl chromophore, which consistently shows a primary absorption band around 260 nm.[1][2] The data for Ethyl 3,5-Dinitrobenzoate reflects the complexity often seen in these spectra, sometimes presenting with multiple bands or shoulders.
Discussion of Results
From the data, a clear trend emerges. The 2,4-dinitrobenzoate ester exhibits its primary, strong π→π* absorption band at approximately 260 nm . This is consistent with data from the closely related compound 2,4-dinitrophenol, which also shows a λmax at 260 nm.[2]
In contrast, the 3,5-dinitrobenzoate ester shows a more complex spectrum, often with a primary absorption around 225 nm and a secondary, weaker band near 280 nm . The meta-positioning of the two nitro groups in the 3,5-isomer results in a different electronic environment compared to the ortho, para-positioning in the 2,4-isomer. The lack of direct conjugation between the nitro groups in the 3,5-isomer leads to a higher energy (shorter wavelength) primary transition.
Experimental Protocol: A Self-Validating Workflow for Determining λmax
This section provides a detailed methodology for obtaining a reliable UV-Vis absorption spectrum for a dinitrobenzoate ester. The causality behind key steps is explained to ensure scientific integrity.
Mandatory Visualization: Experimental Workflow
Caption: A step-by-step workflow for the UV-Vis analysis of dinitrobenzoate esters.
Step-by-Step Methodology
1. Materials and Instrumentation
-
Analyte: High-purity dinitrobenzoate ester.
-
Solvent: Spectroscopic grade ethanol is recommended. Its UV cutoff is approximately 205 nm, making it transparent in the region of interest for these compounds.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Preparation of Solutions
-
Rationale (Expertise): Working with dilute solutions is critical to ensure the measured absorbance falls within the linear range of the Beer-Lambert Law, which is typically below 1.5 absorbance units (AU). High concentrations can lead to detector saturation and non-linear responses.
-
Stock Solution (e.g., 10⁻³ M): Accurately weigh a small amount of the ester and dissolve it in a known volume of ethanol in a Class A volumetric flask.
-
Working Solution (e.g., 10⁻⁵ M): Perform a serial dilution from the stock solution to achieve a concentration that will yield a maximum absorbance between 0.5 and 1.0 AU. This range provides a strong signal-to-noise ratio while remaining well within the linear range.
3. Instrument Setup and Measurement
-
Rationale (Trustworthiness): A stable light source is paramount for reproducible results. Allowing the instrument's deuterium (UV) and tungsten (visible) lamps to warm up for at least 30 minutes ensures a consistent and drift-free baseline.
-
Warm-up: Power on the spectrophotometer and allow the lamps to stabilize.
-
Blanking (Autozero): Fill a quartz cuvette with the pure spectroscopic grade ethanol. Place it in both the reference and sample holders and run a baseline correction or autozero function. This electronically subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.
-
Sample Scan: Rinse the sample cuvette with a small amount of the working solution before filling it. Place it in the sample holder and acquire the absorption spectrum over a relevant range (e.g., 200 nm to 400 nm).
4. Data Analysis
-
Identify λmax: Use the instrument's software to identify the wavelength(s) at which maximum absorbance occurs.
-
Validate Linearity: If the maximum absorbance is above 1.5 AU, dilute the working solution and re-run the scan. This step validates that the measurement is reliable and suitable for any subsequent quantitative analysis.
Conclusion
The UV-Vis absorption characteristics of dinitrobenzoate esters are highly dependent on the substitution pattern of the nitro groups. The 2,4-dinitro isomers typically exhibit a strong, primary absorption maximum around 260 nm. In contrast, 3,5-dinitro isomers display a more complex spectrum with a higher-energy primary absorption band. This distinct difference in their electronic behavior, which can be reliably measured using standard spectrophotometric protocols, makes UV-Vis spectroscopy a valuable tool for distinguishing between these important chemical derivatives. By understanding the interplay between molecular structure and electronic transitions, researchers can leverage this technique for both qualitative characterization and quantitative analysis in their development workflows.
References
-
ResearchGate (2021). UV-vis spectra of different concentrations of 2,4-dinitrophenol and work curve of 2,4-dinitrophenol. ResearchGate. Retrieved from [Link]
-
NIST (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Definitive Guide: Elemental Analysis Standards for Ethyl 3-methyl-2,6-dinitrobenzoate
Executive Summary & Core Directive
Status: Senior Application Scientist Technical Note
Scope: Validation of Ethyl 3-methyl-2,6-dinitrobenzoate (
The "Standard" Defined: Unlike off-the-shelf reagents, Ethyl 3-methyl-2,6-dinitrobenzoate is often a synthesized intermediate. Therefore, the "Standard" is not a physical bottle you buy, but a theoretical benchmark derived from stoichiometry, against which your synthesized batch is measured.
This guide defines that benchmark and details the specific combustion protocols required to overcome the refractory nature of dinitro-aromatic esters.
The Theoretical Standard (The Benchmark)
For a pure sample of Ethyl 3-methyl-2,6-dinitrobenzoate, the elemental composition is immutable. Any deviation >0.4% (the standard journal acceptance limit) indicates specific contamination types (solvents, precursors, or inorganic salts).
Chemical Identity:
-
IUPAC Name: Ethyl 3-methyl-2,6-dinitrobenzoate
-
Molecular Formula:
-
Molecular Weight: 254.20 g/mol
Table 1: Theoretical Composition (The Target)
| Element | Count | Atomic Mass | Total Mass | Theoretical % (w/w) | Tolerance Range (±0.4%) |
| Carbon (C) | 10 | 12.011 | 120.11 | 47.25% | 46.85% – 47.65% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 3.97% | 3.57% – 4.37% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 11.02% | 10.62% – 11.42% |
| Oxygen (O) | 6 | 15.999 | 95.99 | 37.76% | Calculated by difference |
Senior Scientist Insight: The 2,6-dinitro substitution pattern creates significant steric hindrance around the ethyl ester. While this improves hydrolytic stability, it creates a "protective cage" that can lead to incomplete combustion (low Carbon values) if the oxidation phase is not aggressive enough.
Comparative Analysis: EA vs. Alternatives
Why perform Elemental Analysis when HPLC exists? EA is the only method that detects "invisible" impurities that lack a chromophore (UV-active group) or protons (NMR-active).
Table 2: Performance Comparison
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR ( |
| Primary Detection | Bulk Purity (Mass %) | Organic Impurities (Area %) | Molecular Structure |
| Blind Spots | Isomers (e.g., 3,5-dinitro vs 2,6-dinitro) | Inorganic salts, Moisture, Non-UV solvents | Inorganic salts, Paramagnetic impurities |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Solubilized) | 5–10 mg (Solubilized) |
| Critical Utility | Detecting trapped inorganic salts from nitration acid washes.[1][2] | Detecting unreacted starting material (Ethyl 3-methylbenzoate). | Confirming the position of nitro groups (Regiochemistry). |
Experimental Protocol: Combustion of Nitro-Aromatics
Analyzing poly-nitro compounds requires specific instrument parameters. Standard "generic" combustion methods often fail because nitro groups can form stable nitrogen oxides (
Protocol: Optimized Flash Combustion
Instrument Class: Dumas Combustion Analyzer (e.g., Thermo FlashSmart, Elementar vario).
-
Sample Preparation:
-
Dry the sample under vacuum at 40°C for 4 hours. Nitro-esters are prone to lattice solvent inclusion.
-
Weigh 2.0 – 2.5 mg into a Tin (Sn) capsule. Tin provides a strong exothermic flash (
) essential for breaking the stable dinitro-aromatic ring.
-
-
Oxidation Enhancers (Crucial Step):
-
Add 5–10 mg of Tungsten Trioxide (
) powder to the capsule. -
Reasoning:
acts as an oxygen donor and prevents the formation of non-volatile carbon residues (coke) inside the crucible, which is common with sterically hindered aromatics.
-
-
Instrument Parameters:
-
Furnace Temperature: 950°C (Left) / 840°C (Right/Reduction).
-
Oxygen Injection: Increase
loop volume or injection time by 20% compared to standard sulfanilamide methods. Nitro groups consume oxygen during decomposition but require excess to ensure the ring carbons fully convert to .
-
-
Calibration:
-
Primary Standard: Acetanilide (
). -
QC Check: 2,4-Dinitrobenzoic acid (closest structural analog available as a certified standard).
-
Troubleshooting & Data Interpretation
When your EA results fail the ±0.4% test, the direction of the deviation reveals the impurity.
Visualization: The EA Decision Matrix
The following diagram outlines the logic flow for interpreting EA data for Ethyl 3-methyl-2,6-dinitrobenzoate.
Figure 1: Decision matrix for interpreting Elemental Analysis deviations in nitro-aromatic esters.
Common Failure Scenarios
-
Scenario A: "The Salt Trap"
-
Data: C: 45.1% (Low), N: 10.5% (Low).
-
Cause: Post-nitration washing often uses Sodium Bicarbonate or Brine. If the organic layer wasn't dried thoroughly with Magnesium Sulfate (
) and filtered properly, inorganic salts remain. These do not combust, diluting the mass of C and N.
-
-
Scenario B: "The Wet Sponge"
-
Data: C: 46.5% (Low), H: 4.5% (High).
-
Cause: The crystal lattice has trapped solvent (Ethanol or Water).
-
Fix: Recrystallize from a non-solvating solvent (e.g., Toluene) or dry under high vacuum >50°C.
-
-
Scenario C: "The Over-Nitration"
-
Data: N: 13.5% (High).
-
Cause: Harsh nitration conditions may have nitrated the methyl group or added a third nitro group to the ring (trinitro species), significantly boosting Nitrogen content.
-
References
-
Exeter Analytical. (n.d.). Kjeldahl Replacement: Nitrogen Analysis on the CE 440 Elemental Analyzer. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3][4][5] Inorganic Chemistry Frontiers. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Ethyl 3,5-dinitrobenzoate (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link][6]
-
American Chemical Society (ACS). (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science.[3] Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of Dinitrobenzoate Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Isomeric Challenge of Dinitrobenzoates
Dinitrobenzoate derivatives are pivotal in analytical and medicinal chemistry. They are frequently used as chiral derivatizing agents for resolving enantiomers of alcohols and amines, and their positional isomers (e.g., 2,4-, 3,5-, 2,6-dinitrobenzoates) serve as key intermediates in pharmaceutical and materials synthesis. The subtle structural differences between these isomers—whether in the spatial arrangement of functional groups (positional isomers) or their stereochemistry (enantiomers)—lead to nearly identical physical properties, making their separation a significant analytical hurdle.
Achieving baseline resolution of these isomers is not merely an academic exercise; it is critical for ensuring the purity of drug substances, validating metabolic pathways, and guaranteeing the quality of fine chemicals. This guide provides an in-depth comparison of modern chromatographic techniques for separating dinitrobenzoate isomers, grounded in mechanistic principles and supported by experimental data. We will explore the "why" behind methodological choices, empowering you to develop robust and reliable separation protocols.
Pillar 1: High-Performance Liquid Chromatography (HPLC)
HPLC remains the workhorse for the analysis of dinitrobenzoate isomers due to its versatility and the wide array of available stationary phases. The separation mechanism hinges on the specific interactions between the analyte and the column chemistry.
Mechanism & Strategic Column Selection
1. Positional Isomer Separation via Reversed-Phase HPLC: The separation of positional isomers like ortho-, meta-, and para-nitrobenzoic acids is typically achieved on non-polar stationary phases, such as C18.[1] The retention mechanism is primarily driven by hydrophobic interactions. Subtle differences in the polarity and dipole moment of the isomers, dictated by the position of the nitro groups, lead to differential partitioning between the polar mobile phase and the non-polar stationary phase. For instance, isomers with more exposed polar groups may elute earlier. The use of an acidic mobile phase (e.g., containing acetic acid) is common to suppress the ionization of the carboxylic acid moiety, ensuring sharp peaks and reproducible retention times.[1]
2. Enantiomeric Separation via Chiral Stationary Phases (CSPs): For chiral separations, particularly of amino acids derivatized with 3,5-dinitrobenzoyl chloride, specialized CSPs are required. "Pirkle-type" CSPs are exceptionally effective.[2] These phases incorporate a π-electron deficient aromatic ring (the chiral selector), which engages in π-π stacking interactions with the π-electron rich dinitrobenzoyl group of the analyte.[2] Chiral recognition is achieved through a combination of these π-π interactions, hydrogen bonding, and steric hindrance, which creates a transient diastereomeric complex with different stability for each enantiomer.
Illustrative Interaction: Pirkle-Type CSP
The diagram below illustrates the principle of chiral recognition for an N-3,5-dinitrobenzoyl amino acid on a Pirkle-type CSP.
Caption: Chiral recognition mechanism on a Pirkle-type CSP.
Experimental Protocol: HPLC Separation of Nitrobenzoic Acid Isomers
This protocol is adapted from a validated method for separating o-, m-, and p-nitrobenzoic acid.[1]
1. System Preparation:
-
HPLC System: An Agilent 1290 Infinity II LC or equivalent, equipped with a Diode Array Detector (DAD).[3]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Prepare a mixture of 2-propanol, water, and acetic acid in a ratio of 20:80:0.4 (v/v/v).[1]
-
Degassing: Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.
2. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution containing o-, m-, and p-nitrobenzoic acid isomers at a concentration of 100 µg/mL each in the mobile phase.
-
Test Sample: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability & Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be < 2%.
-
The resolution (Rs) between the m- and p-isomers should be ≥ 1.5.[1]
-
Inject the test sample and analyze.
Pillar 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed, efficiency, and environmental friendliness ("green chemistry") due to its use of supercritical CO₂ as the primary mobile phase.[4] It is particularly well-suited for separating complex isomeric mixtures.[5]
Mechanism & Strategic Column Selection
SFC utilizes a mobile phase, typically supercritical CO₂, which has properties intermediate between a liquid and a gas—low viscosity and high diffusivity. This leads to faster equilibration and higher throughput.[6] Polar organic modifiers like methanol are added to the CO₂ to increase the mobile phase's solvating power and modulate analyte retention.[4]
For dinitrobenzoate isomers, the choice of stationary phase is critical.
-
Positional Isomers: Columns with polar functional groups, such as Diol or Picolinamide (2-PIC), provide unique selectivity based on polar interactions and hydrogen bonding.[7] These interactions are highly sensitive to the position of the nitro and carboxyl groups on the benzene ring.
-
Chiral Isomers: Many CSPs developed for HPLC can also be used in SFC. Polysaccharide-based and macrocyclic antibiotic CSPs have proven highly successful.[8] The addition of small amounts of acidic or basic additives (e.g., formic acid, propylamine) to the modifier can dramatically improve peak shape and resolution by interacting with the analyte and the stationary phase.[9]
Experimental Protocol: SFC Separation of Dimethoxybenzoic Acid Isomers
This protocol demonstrates the separation of six positional isomers using a Waters ACQUITY UPC² system.[7]
1. System Preparation:
-
SFC System: Waters ACQUITY UPC² System with a PDA detector.
-
Column: ACQUITY UPC² Torus 2-PIC (3.0 x 100 mm, 1.7 µm).[7]
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol containing 0.2% formic acid.[7]
2. Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Gradient: 2% to 20% B over 4 minutes.
-
Column Temperature: 40 °C.
-
Back Pressure: 1500 psi (103 bar).
-
Detection: PDA scan from 210-400 nm, with extraction at 240 nm.[7]
-
Injection Volume: 1 µL.
3. Sample Preparation:
-
Dissolve the mixed isomer standards in methanol to a final concentration of 0.1 mg/mL.[7]
4. Analysis Workflow:
-
Equilibrate the system under initial conditions.
-
Inject the sample. The rapid gradient allows for the separation of all six isomers in under 5 minutes.
-
The Torus 2-PIC column provides excellent selectivity for this challenging separation.[7]
Pillar 3: Gas Chromatography (GC)
GC is a viable technique for isomers that are thermally stable and sufficiently volatile. For many dinitrobenzoate derivatives, especially those with free carboxylic acids, derivatization may be necessary to increase volatility and prevent thermal degradation in the injector and column.
Mechanism & Strategic Column Selection
In GC, separation is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated inside a capillary column.[10] The choice of stationary phase is paramount.
-
Stationary Phase Polarity: The polarity of the stationary phase must be carefully selected to maximize differences in interaction with the isomers. For aromatic isomers, liquid crystalline stationary phases can offer exceptional selectivity for positional isomers due to their highly ordered structure.[11] More commonly, columns with varying degrees of polarity, from non-polar (e.g., 5% phenyl-methylpolysiloxane) to highly polar (e.g., biscyanopropyl polysiloxane), are tested to find the optimal resolution. The position of deuterium atoms, a subtle isotopic difference, can even influence GC retention, highlighting the technique's sensitivity.[12]
Comparative Analysis: Choosing the Right Technique
The optimal chromatographic technique depends on the specific analytical challenge. The following workflow and data summary tables provide a guide for selecting the most appropriate method.
Decision-Making Workflow
Caption: Decision workflow for selecting a chromatographic method.
Performance Data Summary
Table 1: HPLC Separation Data
| Isomer Type | Stationary Phase | Mobile Phase | Key Performance Metric | Reference |
|---|---|---|---|---|
| Positional (Nitrobenzoic Acids) | C18 | 2-Propanol/Water/Acetic Acid | Rs ≥ 1.5 between m- and p-isomers | [1] |
| Chiral (N-DNB Amino Acids) | Pirkle-type CSP | Hexane/2-Propanol | Good separation factors (α > 1.19) | [2] |
| DNPH-Derivatized Carbonyls | C18 | Acetonitrile/Water | Baseline resolution of 13 compounds in < 26 min |[3] |
Table 2: SFC Separation Data
| Isomer Type | Stationary Phase | Modifier | Key Performance Metric | Reference |
|---|---|---|---|---|
| Positional (Dimethoxybenzoic Acid) | ACQUITY UPC² Torus 2-PIC | Methanol + 0.2% Formic Acid | Separation of all 6 isomers in < 5 min | [7] |
| Chiral (Beta-blockers) | Dinitrobenzoyl Tyrosine CSP | Methanol + Propylamine | High resolution (Rs up to 7) | [9] |
| General Isomers | Various | Methanol or Ethanol | Higher productivity and better resolution than HPLC |[4] |
Conclusion
The separation of dinitrobenzoate isomers is a complex but solvable challenge that relies on the careful selection of chromatographic technique and conditions.
-
HPLC offers unparalleled versatility, with robust reversed-phase methods for positional isomers and highly selective chiral stationary phases for enantiomers.
-
SFC stands out for its speed, efficiency, and green credentials, providing orthogonal selectivity that can resolve complex positional isomer mixtures in a fraction of the time required by HPLC.
-
GC remains a powerful tool for volatile and thermally stable analytes, offering very high resolution, although derivatization is often a prerequisite for dinitrobenzoates.
By understanding the underlying separation mechanisms—from hydrophobic interactions on a C18 column to the intricate π-π stacking on a Pirkle-type CSP—researchers can move beyond simple method replication and rationally design separation strategies that are both efficient and robust.
References
-
Vinković, V., et al. "Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel Chiral Stationary Phases." FULIR. Available at: [Link]
-
Cole, J., et al. "Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC)." LCGC International. Available at: [Link]
-
Aslani, S. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT." MavMatrix - UTA. Available at: [Link]
-
Various Authors. "Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction." ResearchGate. Available at: [Link]
-
Sharma, A., et al. "The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis." OMICS International. Available at: [Link]
-
Agilent Technologies. "Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC." Agilent. Available at: [Link]
- Wingfoot, C. "Separation of dinitrobenzene isomers." Google Patents.
-
Dionex. "Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11." LCGC International. Available at: [Link]
-
Pévet, I., et al. "Direct enantiomeric separation of beta-blockers on ChyRoSine-A by supercritical fluid chromatography: supercritical carbon dioxide as transient in situ derivatizing agent." PubMed. Available at: [Link]
-
Witte, G., et al. "Continuous separation of racemic 3,5-dinitrobenzoyl-amino acids in a centrifugal contact separator with the aid of cinchona-based chiral host compounds." PubMed. Available at: [Link]
-
Jian-Nong, L., & Yu-Qi, F. "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent." Journal of Chromatography A. Available at: [Link]
-
Krupčík, J., et al. "SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES." Available at: [Link]
-
Ottens, M., et al. "Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators." Industrial & Engineering Chemistry Research. Available at: [Link]
-
Restek. "Analysis of Gases via Gas Chromatography Part 1: Nitrous Oxide." LabRulez GCMS. Available at: [Link]
-
U.S. Environmental Protection Agency. "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." EPA. Available at: [Link]
-
Di Mieri, M., et al. "A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids." MDPI. Available at: [Link]
-
Tang, M., et al. "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." MDPI. Available at: [Link]
-
Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters. Available at: [Link]
-
Pang, X., & Mu, Y. "Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement." ResearchGate. Available at: [Link]
-
Shimadzu. "Study of Effective Parameters for Separation of Isomers of Fluorescent Substance by Supercritical Fluid Chromatography." Shimadzu. Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. agilent.com [agilent.com]
- 4. omicsonline.org [omicsonline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. Direct enantiomeric separation of beta-blockers on ChyRoSine-A by supercritical fluid chromatography: supercritical carbon dioxide as transient in situ derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. vurup.sk [vurup.sk]
- 12. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
Comparative Characterization Guide: Ethyl 3-methyl-2,6-dinitrobenzoate Reference Standards
Executive Summary & Characterization Context
Ethyl 3-methyl-2,6-dinitrobenzoate is a critical intermediate and potential genotoxic impurity (PGI) often associated with the synthesis of nitrated musk fragrances (e.g., Musk Ambrette) and dinitroaniline herbicides (e.g., Pendimethalin).[1][2] Due to the presence of two nitro groups flanking the ester and methyl functionalities, this molecule exhibits unique steric and electronic properties that challenge standard analytical workflows.
This guide compares the two primary methodologies for establishing a Reference Standard for this compound: the Traditional Mass Balance Approach (combining HPLC, GC, TGA, and KF) versus the Modern qNMR (Quantitative Nuclear Magnetic Resonance) Approach .[3]
The Core Challenge: Sterics and Stability
The 2,6-dinitro substitution pattern creates significant steric hindrance around the ester carbonyl.
-
Thermal Instability: High temperatures in GC injectors can induce decarboxylation or nitro-group elimination.[1][2]
-
UV Quenching: Nitro groups are strong chromophores but can quench fluorescence, rendering standard HPLC-FLD methods ineffective.[1][2]
-
Isomeric Complexity: Differentiating the 2,6-isomer from the 2,4- or 3,5-isomers requires high-resolution separation.[1][2]
Comparative Analysis: Mass Balance vs. qNMR
For researchers needing to certify a batch of Ethyl 3-methyl-2,6-dinitrobenzoate as a "Reference Standard," the choice of characterization method dictates the accuracy of the potency assignment.
Table 1: Performance Comparison of Characterization Approaches
| Feature | Method A: Traditional Mass Balance | Method B: Modern qNMR (Recommended) |
| Principle | Direct measurement of molar ratio against a NIST-traceable internal standard.[1][2] | |
| Primary Technique | HPLC-UV + GC-FID + Karl Fischer + TGA | 1H-NMR (400 MHz+) |
| Accuracy | 98.5% - 99.5% (Prone to accumulating errors) | 99.0% - 99.9% (High precision, SI-traceable) |
| Sample Requirement | High (>100 mg for all tests) | Low (~10-20 mg) |
| Detection of Isomers | Excellent (if chromatographic resolution is optimized) | Good (requires distinct chemical shift separation) |
| Bias Risk | High: Undetected inorganic salts or non-chromophoric impurities inflate purity.[1][2] | Low: Detects all protonated species; insensitive to inorganic salts.[2] |
| Turnaround Time | 3-5 Days (Multiple techniques required) | 4-8 Hours |
Experimental Protocols
Protocol A: The "Gold Standard" qNMR Purity Assignment
Use this protocol to assign the absolute potency of your primary reference standard.
Reagents:
-
Analyte: Ethyl 3-methyl-2,6-dinitrobenzoate (Recrystallized, >98% nominal purity).[1][2]
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade).[1][2] Note: Ensure IS signals do not overlap with the aromatic proton (H-4/H-5) or the ethyl ester quartet of the analyte.
-
Solvent: DMSO-d6 (prevents volatility issues and ensures solubility of nitro-aromatics).[1][2]
Workflow:
-
Weighing: Accurately weigh 15-20 mg of both the Analyte (
) and the Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the Analyte signal (
, likely the aromatic proton or ester methylene) and the IS signal ( ).
Calculation:
Protocol B: Chromatographic Impurity Profiling (HPLC-UV)
Use this protocol to prove isomeric purity and stability.[1][2]
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).[1][2] Why? Core-shell particles provide high resolution for isomer separation without excessive backpressure.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (Nitro compounds elute better in ACN than MeOH).[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl/nitro).[2]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 30°C.
Self-Validation Step: Inject a mixture of the 2,6-dinitro and 2,4-dinitro isomers. Baseline separation (Resolution > 1.5) must be achieved to validate the method.
Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for characterizing this specific nitro-aromatic ester, highlighting the critical "Stop/Go" decision points based on thermal stability.
Figure 1: Analytical workflow prioritizing thermal stability assessment before GC analysis.[1][2] qNMR is the terminal validation step.
Synthesis & Impurity Origin[1][8]
Understanding the origin of the molecule allows for targeted impurity monitoring. The synthesis typically involves the nitration of Ethyl 3-methylbenzoate .
Figure 2: Reaction pathway showing the origin of the critical regio-isomer impurity (2,4-dinitro) which must be resolved by HPLC.[1][2]
Safety & Handling (Critical)
Warning: Polynitroaromatic compounds are energetic materials.[1][2]
-
Explosion Risk: While the ethyl ester reduces shock sensitivity compared to TNT, dry crystals of dinitrobenzoates can be shock-sensitive.[1][2] Never grind large quantities (>1g) in a mortar.
-
Genotoxicity: Nitro-aromatics are structural alerts for genotoxicity (Ames positive).[1][2] All handling must occur in a fume hood with double-gloving (Nitrile).[1][2]
References
-
BIPM (Bureau International des Poids et Mesures). "The application of quantitative NMR (qNMR) for the purity assignment of organic calibration standards." Metrologia. (2024).[1][2] Link
-
ICH Guidelines. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)." International Council for Harmonisation. (2017).[2] Link
-
Sigma-Aldrich (Merck). "TraceCERT® Organic Certified Reference Materials - qNMR Methodology."[1][2] Link
-
U.S. EPA. "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)."[1] SW-846. (2007).[1][2] Link
Sources
- 1. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-二硝基苯甲酸甲酯 qNMR standard, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
Safety Operating Guide
Ethyl 3-methyl-2,6-dinitrobenzoate proper disposal procedures
This guide outlines the rigorous disposal procedures for Ethyl 3-methyl-2,6-dinitrobenzoate , a nitroaromatic compound often used in organic synthesis and derivatization.
Executive Safety Directive
STOP AND ASSESS: Ethyl 3-methyl-2,6-dinitrobenzoate is a polynitro aromatic compound . Like its structural analogs (e.g., dinitrotoluene, dinitrobenzene), it possesses significant shock sensitivity and thermal instability , particularly when dry or impure.
-
Primary Hazard: Explosion/Rapid Decomposition upon heating or friction.[1]
-
Secondary Hazard: Acute toxicity (oral/dermal) and potential mutagenicity.
-
Disposal Strategy: Do not attempt chemical destruction (neutralization) in the laboratory. The only authorized disposal route is professional hazardous waste incineration. Your role is stabilization and containment prior to pickup.
Chemical & Hazard Profile
Understanding the physicochemical properties is the first step in safe handling.
| Property | Data / Characteristic | Implications for Disposal |
| Chemical Structure | Nitro-substituted ester ( | Presence of two |
| Physical State | Solid (Crystalline) | Dust explosion hazard; shock sensitivity increases if crystals are large/dry. |
| Reactivity | High | Incompatible with strong bases (forms sensitive salts), reducing agents, and strong oxidizers. |
| RCRA Classification | Characteristic Waste | Likely D003 (Reactive) if shock sensitive. If not, classified as Toxic/Ignitable based on testing. |
| Solubility | Low in water; Soluble in organics | Do not pour down drains. Bioaccumulative potential.[1][2][3] |
Pre-Disposal Stabilization Protocol
Before moving the container, you must stabilize the material. Dry nitroaromatics are most dangerous when old, crystallized, or subjected to friction (e.g., unscrewing a stuck cap).
Step A: The "Wet" Rule
Never dispose of polynitro compounds as dry solids if they can be safely wetted. Desensitization is key.
-
Solvent Selection: Use a compatible solvent (Ethanol or Water/Alcohol mix) to wet the solid. Water is preferred if the compound is chemically stable in it, but for esters, a neutral pH buffer or alcohol prevents hydrolysis-induced heat.
-
Concentration: Aim for a slurry or solution of <10% concentration .
-
Verification: Ensure no dry crystals remain on the threads of the bottle cap. Friction here is a common ignition source.
Step B: Container Selection
-
Material: High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers (potential for metal-nitro complex formation).
-
Headspace: Leave 10-20% headspace to accommodate thermal expansion.
-
Static Control: Use anti-static bags for the secondary containment of solid/wetted waste.
Detailed Disposal Workflow
The following logic flow dictates the operational procedure based on the state of the waste.
Figure 1: Decision matrix for the safe handling and routing of dinitrobenzoate waste.[4] Note the critical stop point for crystallized caps.
Regulatory & Logistics Compliance
Labeling Requirements (RCRA/DOT)
You must label the waste container immediately upon generation.
-
Chemical Name: Write out fully: "Ethyl 3-methyl-2,6-dinitrobenzoate". Do not use abbreviations or chemical formulas.
-
Hazard Checkboxes: Check Toxic and Reactive .
-
Waste Codes:
-
If the specific isomer is not P/U listed, apply characteristic codes if applicable:
-
D003: Reactive (if explosive properties are retained).
-
D001: Ignitable (if in flammable solvent like ethanol).
-
Segregation Rules
Store the waste container in a dedicated Satellite Accumulation Area (SAA) until pickup.
-
DO NOT STORE WITH:
-
Strong Bases (NaOH, KOH): Bases can remove protons from the aromatic ring or alpha-carbons, forming highly unstable "Meisenheimer complexes" or nitronic acid salts.
-
Reducing Metals (Zn, Fe): Can trigger exothermic reduction.
-
Oxidizers: Increases fire intensity.
-
Professional Disposal (End-of-Life)
The final destruction must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Method: Rotary Kiln Incineration .
-
Manifesting: Ensure the waste manifest explicitly states "Nitroaromatic compound - Shock Sensitive" to alert downstream handlers.
Emergency Procedures
-
Spill (Solid):
-
Evacuate the immediate area.
-
Do not sweep (friction hazard).
-
Wet the spill gently with a solvent/water mist to desensitize.
-
Cover with anti-static absorbent pads.
-
-
Exposure:
-
Skin: Wash immediately with soap and water. Nitro compounds absorb transdermally and can cause methemoglobinemia (blue skin/lips). Seek medical attention.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Dinitrobenzoate Derivatives. PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Controlling Hazards from Explosive and Pyrotechnic Manufacturing. OSHA Technical Manual. [Link]
Sources
Navigating the Synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, actionable intelligence on the appropriate personal protective equipment (PPE) and safe handling procedures for Ethyl 3-methyl-2,6-dinitrobenzoate. As a senior application scientist, my objective is to distill complex safety data into a clear, operational framework that not only ensures compliance but also fosters a deeply ingrained culture of safety within your laboratory.
The following protocols are grounded in the known hazards associated with dinitroaromatic compounds, a class of molecules that requires meticulous handling to mitigate risks of toxicity and reactivity. While a specific Safety Data Sheet (SDS) for Ethyl 3-methyl-2,6-dinitrobenzoate is not presently available, the guidance herein is synthesized from established safety data for structurally analogous compounds.
Core Principles of Engagement: Understanding the Hazard
Dinitroaromatic compounds are recognized for their potential toxicity, with routes of exposure including inhalation, ingestion, and dermal contact. Some are classified as harmful if swallowed, and others can be fatal upon skin contact or inhalation.[1] Skin and eye irritation are also common hazards associated with this chemical family.[2] Therefore, the cornerstone of our safety protocol is the elimination of direct contact and the control of airborne particulates.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling Ethyl 3-methyl-2,6-dinitrobenzoate.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for larger quantities or when there is a significant splash risk.[3] | Protects against accidental splashes and airborne particulates, preventing severe eye irritation or damage. |
| Skin Protection | Chemical-impermeable gloves (Nitrile rubber is a suitable option). Fire/flame resistant and impervious clothing should be worn over personal attire.[3] Protective boots may be required in situations with a higher risk of spills. | Prevents dermal absorption, which can be a significant route of exposure for nitroaromatic compounds. Contaminated clothing must be removed and laundered before reuse.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For nuisance exposures or when dust may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[3] For larger scale operations or in cases of insufficient ventilation, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be utilized.[3] | Minimizes the risk of inhaling fine powders or aerosols, which can lead to systemic toxicity. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
Preparation Phase
-
Ventilation is Key: All handling of Ethyl 3-methyl-2,6-dinitrobenzoate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Readiness: Before commencing any work, verify that a safety shower and eyewash station are readily accessible and unobstructed.[3]
-
PPE Inspection: Meticulously inspect all PPE for any signs of damage or degradation before donning.
Handling Phase
-
Minimize Dust and Aerosols: Handle the compound in a manner that avoids the generation of dust and aerosols.[3]
-
Avoid Contact: Utmost care should be taken to prevent contact with skin and eyes.[3]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory area.[1][4] Always wash hands thoroughly with soap and water after handling the compound.[5][6]
Post-Handling and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of waste material, including empty containers, in accordance with all applicable national and local regulations.[1] Do not mix with other waste.[1] Uncleaned containers should be treated as if they still contain the product.[1] Consider consulting with a licensed professional waste disposal service.[7]
Emergency Procedures: A Plan for Unexpected Events
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately remove all contaminated clothing.[1][6] Rinse the affected skin area with copious amounts of water and soap.[5][6][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][8] If the person is conscious, have them drink one or two glasses of water.[1] Seek immediate medical attention. |
| Spill | Evacuate the area and remove all sources of ignition.[3] Wearing appropriate PPE, contain the spill and collect the material using spark-proof tools if necessary.[3] Place the collected material in a suitable, closed container for disposal.[3] |
Visualizing the Safe Handling Workflow
To further clarify the procedural flow, the following diagram illustrates the critical steps for safely handling Ethyl 3-methyl-2,6-dinitrobenzoate.
Caption: Workflow for Safe Handling of Ethyl 3-methyl-2,6-dinitrobenzoate.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Methyl 3,5-dinitrobenzoate.
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet - m-Dinitrobenzene.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet - Methyl 3-Nitrobenzoate.
- ChemicalBook. (2025, July 19). Ethyl 3-methylbenzoate - Safety Data Sheet.
- Chemstock. (n.d.). 3,5-DINITROBENZOIC ACID.
- Sigma-Aldrich. (2025, May 5). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet - Methyl 3,5-dinitrobenzoate.
- Fisher Scientific. (2024, February 24). Safety Data Sheet - Ethyl 3,5-dinitrobenzoate.
- Fisher Scientific. (2024, February 24). Safety Data Sheet - Ethyl 3-nitrobenzoate.
- Loba Chemie. (n.d.). m-DINITROBENZENE AR.
- Sdfine. (n.d.). 1-chloro-2,4-dinitrobenzene.
- TCI Chemicals. (2025, August 4). Safety Data Sheet - 4-Methyl-3,5-dinitrobenzoic Acid.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemstock.ae [chemstock.ae]
- 7. lobachemie.com [lobachemie.com]
- 8. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
